2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(2-methyl-4-piperidin-1-ylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-9-11(5-6-12(10)13(15)16)19(17,18)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDCZOXFKXVFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681595 | |
| Record name | [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-52-4 | |
| Record name | B-[2-Methyl-4-(1-piperidinylsulfonyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Methyl-4-(piperidine-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid. Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks in synthetic chemistry and as pharmacologically active agents.[1][2] Understanding the physicochemical properties of these compounds is paramount for their effective formulation, handling, and application in research and development.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1217501-52-4 | [3][4] |
| Molecular Formula | C12H18BNO4S | [4] |
| Molecular Weight | 283.15 g/mol | [4] |
| Predicted Boiling Point | 488.5 ± 55.0 °C | [4] |
| Predicted Density | 1.33 ± 0.1 g/cm³ | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in a dark place | [3][4] |
Appearance: While the exact appearance is not specified in the available literature, based on the melting point of a structurally similar compound, 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid (132-136°C), it is expected to be a solid at room temperature.[5]
pKa: The acid dissociation constant (pKa) has not been experimentally determined for this specific compound. For comparison, a model arylboronic acid, 4-methoxybenzeneboronic acid, has a pKa of approximately 9.2.[6] The pKa of boronic acids can be significantly lowered by the presence of polyols due to the formation of boronate esters.[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific molecule are not published. However, the following are standard methodologies employed for the characterization of arylboronic acids.
Determination of Melting Point and Thermal Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods to determine the melting point and thermal stability of boronic acids.[7]
General Protocol for DSC:
-
A small, accurately weighed sample (typically 1-5 mg) of the boronic acid is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is measured as a function of temperature. The melting point is identified as the peak of the endothermic event on the resulting thermogram.
Representative Synthetic Application: Suzuki-Miyaura Coupling
Arylboronic acids are versatile reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The following is a general protocol adapted from established procedures for this type of reaction.[8]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a Schlenk flask, under an inert atmosphere (e.g., Argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture with stirring (e.g., at 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, a common application for arylboronic acids like the topic compound.
This guide provides a summary of the available physical property data for this compound, alongside standard experimental protocols for characterization and a common synthetic application. As a compound of interest in drug discovery, further experimental determination of its properties is warranted to facilitate its development and application.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chiralen.com [chiralen.com]
- 4. This compound | 1217501-52-4 [amp.chemicalbook.com]
- 5. chemigran.com [chemigran.com]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is a synthetic organoboron compound featuring a phenylboronic acid moiety substituted with a methyl and a piperidinylsulfonyl group. Boronic acids are a class of compounds of significant interest in medicinal chemistry and organic synthesis due to their unique chemical properties and diverse biological activities. The presence of the boronic acid functional group allows for versatile applications, including as building blocks in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery. Furthermore, the electron-withdrawing nature of the sulfonyl group and the structural features of the piperidine ring may impart specific physicochemical and pharmacological properties to the molecule.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, based on available data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central benzene ring substituted at positions 1, 2, and 4. A boronic acid group (-B(OH)₂) is located at position 1, a methyl group (-CH₃) at position 2, and a piperidin-1-ylsulfonyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1217501-52-4 | Chemical Supplier Data |
| Molecular Formula | C₁₂H₁₈BNO₄S | Chemical Supplier Data |
| Molecular Weight | 283.15 g/mol | Chemical Supplier Data |
| Purity | ≥99% | [1] |
| Predicted Boiling Point | 488.5±55.0 °C | Not experimentally verified |
| Predicted Density | 1.33±0.1 g/cm³ | Not experimentally verified |
| Storage Conditions | 2-8°C, Inert atmosphere | [1] |
Synthesis
A potential synthetic workflow is outlined below:
Experimental Protocol (Hypothetical)
Step 1: Miyaura Borylation
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methyl-4-(piperidine-1-sulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add a degassed solvent, for example, 1,4-dioxane.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pinacol ester intermediate.
Step 2: Hydrolysis
-
Dissolve the purified pinacol ester intermediate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.
-
Add an acid (e.g., HCl) or a base (e.g., NaOH) to facilitate the hydrolysis of the pinacol ester.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification may be achieved by recrystallization.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for this compound, its structural motifs suggest potential applications in medicinal chemistry.
-
Suzuki-Miyaura Cross-Coupling: As a substituted phenylboronic acid, its primary utility is likely as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are prevalent scaffolds in many approved drugs.
-
Protease Inhibition: Boronic acids are known to be potent inhibitors of serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes. Depending on the overall structure, this compound could be explored as a starting point for the design of novel protease inhibitors.
The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid-containing compound.
Conclusion
This compound is a commercially available chemical building block with potential applications in organic synthesis and drug discovery. While specific experimental and biological data for this compound are limited in the public domain, its structure suggests utility in Suzuki-Miyaura cross-coupling reactions and as a potential starting point for the development of novel therapeutic agents, particularly protease inhibitors. Further research is warranted to fully elucidate the chemical reactivity and biological profile of this compound.
References
Technical Guide: 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis.
Chemical Properties and Identifiers
This compound, with the CAS number 1217501-52-4, is a substituted phenylboronic acid derivative.[1][2][3] Such compounds are of significant interest in drug discovery and development due to their utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through Suzuki-Miyaura cross-coupling reactions.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C12H18BNO4S | [1][2][4] |
| Molecular Weight | 283.15 g/mol | [1][2] |
| CAS Number | 1217501-52-4 | [1][2][3][4] |
| Boiling Point (Predicted) | 488.5±55.0 °C | [1] |
| Density (Predicted) | 1.33±0.1 g/cm3 | [1] |
| Storage Temperature | 2-8°C | [1] |
Potential Applications in Research and Development
Boronic acids and their derivatives are fundamental reagents in organic synthesis. The structural motifs present in this compound—a methylated phenyl ring, a piperidinylsulfonyl group, and a boronic acid moiety—make it a versatile intermediate for the synthesis of complex molecules with potential biological activity. The piperidine and sulfonyl groups can influence physicochemical properties such as solubility and cell permeability, while the methyl group can provide steric and electronic effects that may modulate biological target interactions.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of phenylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of biaryl compounds. Below is a generalized protocol for the use of this compound in such a reaction.
Materials:
-
This compound
-
An aryl halide (e.g., aryl bromide or iodide)
-
A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
A base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
An appropriate solvent system (e.g., dioxane/water, toluene/water, or DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the desired biaryl compound.
Visualized Workflow and Pathways
To illustrate the logical flow of a typical synthetic application of this compound, the following diagrams are provided.
References
An In-depth Technical Guide on 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid and Related Compounds: Solubility and Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction to Phenylboronic Acids
Phenylboronic acids and their derivatives are a critical class of compounds in organic synthesis and medicinal chemistry. Their utility as building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, has made them indispensable in the synthesis of complex organic molecules, including pharmaceuticals. The boronic acid moiety also imparts unique chemical properties that are being explored for various therapeutic applications. The solubility of these compounds is a crucial parameter for their application in both synthesis and biological systems.
Physicochemical Properties
While specific data for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is limited, some physical properties have been reported for the isomeric compound, 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid . These properties can offer some insight into the expected characteristics of the target compound.
Table 1: Physicochemical Properties of 2-Methyl-5-(piperidin-1-ylsulfonyl)phenylboronic acid
| Property | Value |
| Molecular Formula | C₁₂H₁₈BNO₄S |
| Molecular Weight | 283.152 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 499.3°C at 760 mmHg |
| Melting Point | 132-136°C |
| Flash Point | 255.8°C |
Data sourced from publicly available chemical supplier information.
Solubility of Phenylboronic Acids
The solubility of phenylboronic acids is influenced by several factors, including the nature of the solvent, temperature, and the presence of substituents on the phenyl ring.
General Solubility Trends
Generally, phenylboronic acids exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1]. The formation of esters, such as pinacol esters, can significantly enhance solubility in organic solvents[1]. The solubility of substituted phenylboronic acids can be either increased or decreased depending on the nature of the substituent.
Experimental Protocol for Solubility Determination: Dynamic Method
A common and reliable method for determining the solubility of boronic acids is the dynamic method, which involves measuring the temperature at which a solid-liquid equilibrium is achieved for a sample of known composition.
Principle: A suspension of the solute in the solvent is heated at a constant rate with vigorous stirring. The point at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium temperature for that specific concentration. This is often detected by measuring the change in light transmission through the sample.
Apparatus:
-
Jacketed glass vessel with a stirrer
-
Thermostat for controlled heating
-
Luminance probe or a similar light-detecting device
-
Precision thermometer
Procedure:
-
A precise amount of the boronic acid and the solvent are weighed and placed into the jacketed glass vessel.
-
The suspension is stirred vigorously to ensure homogeneity.
-
The temperature of the system is gradually increased at a controlled rate (e.g., 0.5 K/min).
-
The intensity of light passing through the suspension is continuously monitored.
-
The temperature at which the light intensity sharply increases, indicating the complete dissolution of the solid and the disappearance of turbidity, is recorded as the solubility temperature for that composition.
-
The experiment is repeated with different compositions of solute and solvent to generate a solubility curve (solubility vs. temperature).
This method has been successfully used to determine the solubility of various phenylboronic acid derivatives[1].
Synthesis of Phenylboronic Acids
The synthesis of phenylboronic acids can be achieved through several routes. A common and versatile method is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent.
Below is a generalized workflow for the synthesis of a substituted phenylboronic acid.
Caption: Generalized synthesis of this compound.
Potential Signaling Pathways and Applications
While no specific signaling pathways involving this compound have been identified in the searched literature, boronic acid derivatives are known to interact with various biological targets. Their ability to form reversible covalent bonds with diols makes them attractive for targeting glycoproteins and other biological molecules containing cis-diol functionalities.
The general workflow for investigating the biological activity of a novel compound like this would involve a series of in vitro and in vivo studies.
Caption: General workflow for drug discovery and development.
Conclusion
This compound is a compound of interest for which specific, publicly available solubility data is currently lacking. However, by understanding the general principles of phenylboronic acid solubility and utilizing established experimental protocols, researchers can determine these crucial parameters. The synthetic route to this and related compounds is well-established, primarily relying on palladium-catalyzed borylation reactions. Further research is required to elucidate the specific biological activities and potential signaling pathway interactions of this particular molecule.
References
Technical Guide: Safety and Handling of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid (CAS No. 1217501-52-4) is not publicly available. The following safety and handling information is synthesized from data for structurally similar phenylboronic acid derivatives. It is imperative to handle this compound with caution in a controlled laboratory environment and to perform a thorough risk assessment before use.
Physicochemical Properties
This section summarizes the known physical and chemical properties of this compound.[1][2]
| Property | Value |
| CAS Number | 1217501-52-4[1][3] |
| Molecular Formula | C12H18BNO4S[1] |
| Molecular Weight | 283.15 g/mol [1] |
| Boiling Point (Predicted) | 488.5 ± 55.0 °C[1] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³[1] |
| Storage Temperature | 2-8°C[1][3] |
Hazard Identification and Safety Precautions
Based on data from analogous boronic acid compounds, this compound should be treated as a potentially hazardous substance. The primary hazards associated with similar compounds are summarized below.
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[5][6] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[5][6] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[5][6] |
The logical relationship between these potential hazards and the necessary precautionary measures is illustrated in the following diagram.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
3.1 Handling
-
Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
-
Dust Control: Avoid the formation of dust and aerosols.[4]
3.2 Storage
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Boronic acids are also sensitive to moisture and can be hygroscopic.[7][8]
The following diagram outlines a general workflow for the safe handling of powdered chemical substances like this compound.
Experimental Protocols
No specific experimental protocols for the use of this compound were identified in the public domain. As a boronic acid, it is likely used as a building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Researchers should adapt general protocols for these reaction types with appropriate safety measures.
First Aid Measures
In case of exposure, follow these first aid guidelines, which are standard for similar chemical compounds.[5][7][8]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor/physician if you feel unwell.[8] |
Spill and Leak Procedures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation. Keep people away from and upwind of the spill/leak.[9]
-
Containment and Cleaning: Vacuum or sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dusty conditions.[9]
-
Environmental Precautions: Prevent the product from entering drains.
Toxicological Information
No specific toxicological data for this compound is available. Based on analogous compounds, it is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5][6] Long-term exposure effects are unknown.
Stability and Reactivity
-
Chemical Stability: Boronic acids are generally stable under recommended storage conditions. However, they can be hygroscopic and sensitive to moisture.[7][8]
-
Reactivity:
-
Conditions to Avoid: Exposure to moist air or water, excess heat, and incompatible materials.[7][8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), nitrogen oxides (NOx), and oxides of boron.[5]
References
- 1. This compound | 1217501-52-4 [amp.chemicalbook.com]
- 2. chemigran.com [chemigran.com]
- 3. chiralen.com [chiralen.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
commercial availability of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is a specialized organic compound that belongs to the family of arylboronic acids. Its structure, featuring a boronic acid group, a methyl substituent, and a piperidinylsulfonyl moiety, makes it a valuable building block in synthetic organic chemistry. Arylboronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the sulfonylpiperidine group may also impart specific physicochemical properties and potential biological activity, making this compound of interest in medicinal chemistry and drug discovery. This guide provides an overview of its commercial availability, physicochemical properties, a representative experimental protocol for its application, and a discussion of the potential biological relevance of its structural motifs.
Commercial Availability and Physicochemical Properties
This compound is available from several chemical suppliers, typically synthesized for research and development purposes. The primary identifier for this compound is its CAS Number: 1217501-52-4.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1217501-52-4 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₄S | [1][2] |
| Molecular Weight | 283.15 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Storage | Recommended storage at 2-8 °C under an inert atmosphere | [1] |
Supplier Information
| Supplier | Purity | Available Quantities |
| CHIRALEN | 99% | 100mg, 250mg, 1g, 5g |
| Combi-Blocks | 96% | 1g, 5g |
| SciSupplies | 95% | 250mg |
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Potential Biological and Medicinal Chemistry Relevance
While no specific biological activity has been reported for this compound, its structural components, namely the piperidine and sulfonamide moieties, are prevalent in many biologically active compounds.
-
Piperidine Scaffold: The piperidine ring is a common motif in medicinal chemistry and is found in numerous approved drugs. It can influence a molecule's polarity, lipophilicity, and metabolic stability, and can also be involved in key binding interactions with biological targets. Compounds containing piperidine have shown a wide range of activities, including antimicrobial and anti-inflammatory properties.
-
Sulfonamide Group: The sulfonamide functional group is another important pharmacophore. It is a key component of sulfa drugs (antibacterials) and is also found in diuretics, anticonvulsants, and anti-inflammatory agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to a molecule's binding affinity for its target.
The combination of these motifs in this compound makes its derivatives interesting candidates for screening in various biological assays, particularly in the search for new therapeutic agents.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Structural Motifs to Potential Biological Activity
Caption: Potential applications based on the compound's structural motifs.
References
- 1. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Sulfonyl-Containing Phenylboronic Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl-containing phenylboronic acids represent an intriguing class of molecules that merge the unique chemical properties of the boronic acid moiety with the electronic and structural diversity afforded by the sulfonyl group. This combination has led to their exploration in various fields, from enzyme inhibition and affinity chromatography to the development of novel therapeutic agents. The electron-withdrawing nature of the sulfonyl group significantly impacts the Lewis acidity of the boronic acid, a feature that can be fine-tuned to enhance binding affinity and selectivity for biological targets. This technical guide provides a comprehensive literature review of sulfonyl-containing phenylboronic acids, focusing on their synthesis, biological activities, and the experimental methodologies employed in their evaluation.
Synthesis of Sulfonyl-Containing Phenylboronic Acids
The synthesis of sulfonyl-containing phenylboronic acids typically involves the introduction of a boronic acid or a protected boronic acid equivalent onto a phenyl ring that already bears a sulfonyl group or a precursor. Common strategies often employ metal-catalyzed cross-coupling reactions or organometallic intermediates.
Experimental Protocols: Synthesis
Synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and 4-(3-butenylsulfonyl)phenylboronic acid [1][2]
A key synthetic route involves a bromo-lithium exchange reaction on a sulfonyl-substituted bromobenzene precursor.[1]
-
Synthesis of N-allyl-4-bromobenzenesulfonamide: To a solution of 4-bromobenzenesulfonyl chloride and triethylamine in acetonitrile, allylamine is added. The reaction mixture is stirred at room temperature, followed by evaporation and extraction with chloroform to yield the product.[1]
-
Synthesis of (4-bromophenyl)(3-butenyl)sulfide: 4-Bromobenzenethiol is alkylated with 4-bromo-1-butene in a methanolic solution of sodium methanolate.[1]
-
Oxidation to the Sulfone: The resulting sulfide is oxidized using an excess of 3-chloroperoxybenzoic acid in dichloromethane at low temperatures.[1]
-
Borylation: The sulfonyl- or sulfonamide-substituted bromobenzene is dissolved in a mixture of THF and toluene. Triisopropyl borate is added, and the mixture is cooled to -78°C. n-Butyllithium is then added slowly to initiate the bromo-lithium exchange, followed by reaction with the borate ester to form the corresponding boronic acid after acidic work-up.[1]
This one-pot borylation procedure has been shown to be efficient for aryl bromides containing strongly electron-withdrawing groups.[1]
Biological Activity and Applications
The primary biological application of sulfonyl-containing phenylboronic acids stems from their ability to act as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residues in the active site of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4] The sulfonyl group plays a crucial role in modulating the pKa of the boronic acid and can engage in secondary interactions within the enzyme's binding pocket, thereby influencing potency and selectivity.[1][2]
Quantitative Data: Enzyme Inhibition and Physicochemical Properties
The introduction of a sulfonyl or sulfonamide group lowers the pKa of the phenylboronic acid, which can enhance its binding affinity to diols at physiological pH.[1][2]
| Compound | pKa | Target | Inhibition Metric | Value | Reference |
| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | N/A (cis-diol binding) | N/A | N/A | [1] |
| 4-(3-butenesulfonyl)phenylboronic acid | 7.1 ± 0.1 | N/A (cis-diol binding) | N/A | N/A | [1] |
| Phenylboronic acid (unsubstituted) | 8.8 ± 0.1 | N/A (cis-diol binding) | N/A | N/A | [1] |
| A 4-sulfonylphenylboronic acid derivative | Not Reported | HIV-1 Protease | Ki | < 0.5 pM | |
| 3-azidomethylphenyl boronic acid | Not Reported | AmpC β-lactamase | Ki | 140 nM | [5][6] |
| 3-azidomethylphenyl boronic acid | Not Reported | KPC-2 β-lactamase | Ki | 730 nM | [5][6] |
N/A: Not Applicable, as the study focused on physicochemical properties rather than enzyme inhibition.
Experimental Protocols: Biological Assays
Determination of pKa [1]
The pKa values of sulfonyl- and sulfonamide-substituted phenylboronic acids were determined by measuring the change in UV absorbance of a 1.0 mM solution of the boronic acid in 0.1 M phosphate buffer upon titration with 0.1 M NaOH.[1]
β-Lactamase Inhibition Assay [5][6]
The inhibitory activity of boronic acid derivatives against β-lactamases such as AmpC and KPC-2 can be determined using kinetic measurements. The enzymatic hydrolysis of a chromogenic substrate (e.g., nitrocefin) is monitored spectrophotometrically in the presence and absence of the inhibitor. The inhibition constant (Ki) is then calculated from the reaction rates at different inhibitor concentrations.
Visualizing Methodologies
To better understand the processes involved in the study of sulfonyl-containing phenylboronic acids, the following diagrams illustrate a typical synthesis and an experimental workflow for evaluating their properties.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Suzuki-Miyaura coupling with 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
An Application Note on the Suzuki-Miyaura Coupling of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a pivotal tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura coupling reactions. The presence of the sulfonamide moiety makes this building block particularly relevant for the synthesis of biologically active compounds, as sulfonamides are a well-established pharmacophore. This guide outlines optimized reaction conditions, a general experimental protocol, and visual workflows to aid researchers in the successful application of this versatile reagent.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1][2][5][6] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[2][5]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron species, making it more nucleophilic and facilitating this transfer.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][2][6]
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on general protocols for Suzuki-Miyaura reactions and may require optimization for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 88 |
| 3 | 2-Bromotoluene | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 16 | 85 |
| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 110 | 12 | 78 |
| 5 | 4-Chlorobenzonitrile | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | t-BuOH/H₂O (10:1) | 100 | 24 | 75 |
*Yields are hypothetical and represent typical outcomes for Suzuki-Miyaura couplings. Actual yields may vary based on experimental conditions and substrate purity.
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and water, 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Solvents for work-up and purification (e.g., ethyl acetate, brine, hexanes)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and palladium catalyst (3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe under a positive pressure of the inert gas. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.[1] These reactions are valued for their mild conditions, broad functional group tolerance, and the wide availability of boronic acid coupling partners.[2] This document provides detailed application notes and protocols for the use of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions for the synthesis of biaryl and substituted aromatic compounds, which are key structural motifs in many pharmaceutical agents. The presence of the sulfonamide group can influence the electronic properties of the boronic acid and may require optimization of reaction conditions for optimal yields.[3][4]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an organic halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Application Notes
This compound is a valuable building block for introducing a substituted phenyl moiety into a target molecule. The presence of the electron-withdrawing sulfonyl group and the ortho-methyl group can influence the reactivity of the boronic acid. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as protodeboronation or homocoupling of the boronic acid.[1]
For the coupling of sulfonamide-containing arylboronic acids, palladium catalysts with bulky, electron-rich phosphine ligands, such as SPhos or XPhos, have been shown to be effective.[5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, with inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) often providing good results in polar aprotic solvents like dioxane or THF, frequently in the presence of water.[5]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a range of aryl bromides.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.[6]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
tert-Butanol (t-BuOH) (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
In a microwave reaction vial, combine the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Add degassed t-BuOH and water (typically a 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation
| Aryl Halide (Electrophile) | Boronic Acid (Nucleophile) | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 4-(Methylsulfonyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 1-Bromo-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-90 |
| 4-Chlorotoluene | 4-(Aminosulfonyl)phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 110 | 75-85 |
| 3-Bromopyridine | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 70-80 |
Note: The yields are based on published data for similar reactions and are intended for illustrative purposes. Actual yields with this compound may vary depending on the specific substrate and reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., THF, DMF). | |
| Protodeboronation | Presence of excess water or protic sources | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
| High reaction temperature | Optimize the reaction temperature; lower temperatures may reduce protodeboronation. | |
| Homocoupling of Boronic Acid | Presence of oxidants (e.g., air) | Maintain a strictly inert atmosphere throughout the reaction. |
| Inappropriate catalyst or ligand | Screen different catalyst/ligand combinations. |
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Aryl halides and boronic acids can be irritants; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Microwave reactions should be conducted in sealed vessels designed for high pressure, and appropriate safety shields should be used.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Sulfonamide synthesis by C-C coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
use of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in medicinal chemistry
Investigating Compound Applications
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Application Notes and Protocols for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. However, the use of electron-deficient boronic acids presents unique challenges, primarily due to a slower rate of transmetalation and a higher propensity for side reactions such as protodeboronation.[1][2][3] This document provides detailed protocols and application notes to address these challenges and facilitate the successful coupling of electron-deficient boronic acids.
Challenges in Coupling Electron-Deficient Boronic Acids
The primary obstacle in the Suzuki-Miyaura coupling of electron-deficient boronic acids is the reduced nucleophilicity of the boronic acid, which leads to a sluggish transmetalation step in the catalytic cycle.[1][2] This can result in low yields and the accumulation of side products. Additionally, these substrates can be more susceptible to decomposition pathways, including protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2][3][4] For heteroaryl boronic acids, the presence of Lewis basic nitrogen atoms can lead to coordination with the palladium catalyst, causing deactivation.[4]
To overcome these hurdles, careful optimization of the catalytic system—including the choice of palladium precursor, ligand, base, and solvent—is crucial. The use of more stable boronic acid derivatives, such as boronic esters or trifluoroborates, can also be advantageous.[3][5]
Comparative Data for Catalytic Systems
The selection of an appropriate catalyst system is critical for achieving high efficiency in couplings with electron-deficient boronic acids. The following tables summarize key components and their performance based on literature precedents.
Table 1: Comparison of Palladium Catalysts and Ligands [1][6]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for electron-deficient partners. | 1-3 |
Table 2: Common Bases and Solvents for a Suzuki-Miyaura Reaction [1][7]
| Base | Solvent System | Key Advantages | Potential Drawbacks |
| K₃PO₄ | Toluene/H₂O (e.g., 9:1) | Effective for many Suzuki couplings, promotes high reaction rates. | Biphasic system can sometimes complicate analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base, moderate strength. | May not be strong enough for very challenging substrates. |
| Cs₂CO₃ | THF or Dioxane | Strong base, can accelerate slow reactions. | Higher cost, can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. | Weaker base, may not be sufficient for many electron-deficient substrates. |
Experimental Protocols
The following protocols provide a generalized methodology for the Suzuki-Miyaura coupling of an electron-deficient boronic acid with an aryl halide. Optimization of specific parameters may be required for individual substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of a generic electron-deficient boronic acid with an aryl bromide.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)[2]
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)[1]
-
Ligand (e.g., SPhos, 2-4 mol%)[1]
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 9:1 or Dioxane/H₂O)[1]
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[2]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[1]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a pre-heated oil bath or reaction block at the desired temperature (e.g., 80-120 °C) and stir vigorously.[1][7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for Challenging Heteroaryl Couplings
For particularly challenging heteroaryl boronic acids, anhydrous conditions can be beneficial to minimize protodeboronation.[8]
Reagents and Materials:
-
Heteroaryl halide (1.0 equiv)
-
Neopentyl heteroarylboronic ester (1.1 equiv)[8]
-
Palladium precatalyst (e.g., Pd-CataCXium A-G3, 3 mol%)[8]
-
Base (e.g., Potassium trimethylsilanolate (TMSOK), 1.2 equiv)[8]
-
Additive (Trimethyl borate, 3.0 equiv)[8]
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Reaction vessel, stir bar, and inert atmosphere setup as in Protocol 1.
Procedure:
-
Follow steps 1-3 from Protocol 1, using the reagents listed above for anhydrous conditions.
-
Solvent and Additive Addition: Add the anhydrous, degassed solvent and then the trimethyl borate via syringe.
-
Proceed with the reaction, monitoring, work-up, and purification as described in Protocol 1 (steps 5-8).
Diagrams
Suzuki-Miyaura Catalytic Cycle and Challenges with Electron-Deficient Boronic Acids
Caption: Suzuki-Miyaura cycle with challenges for electron-deficient boronic acids.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is a valuable bifunctional building block in medicinal chemistry. Its structure combines a reactive boronic acid moiety, ideal for palladium-catalyzed cross-coupling reactions, with a sulfonylpiperidine group, a common pharmacophore in various biologically active molecules. This unique combination allows for its incorporation into a diverse range of molecular scaffolds, making it a versatile tool in the design and synthesis of novel therapeutic agents. The sulfonylpiperidine group can influence physicochemical properties such as solubility and cell permeability, while also providing potential hydrogen bond interactions with biological targets. The methyl group provides steric and electronic modulation of the phenyl ring.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel benzoxazepine derivatives with potential anticancer and anti-inflammatory properties.
Application in the Synthesis of Benzoxazepine Derivatives
One promising application of this compound is in the synthesis of complex heterocyclic compounds such as 2-methyl-4-{2-oxo-2-[4-(piperidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione and its analogs.[1][2] These benzoxazepine derivatives are of significant interest due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]
The general synthetic strategy involves the Suzuki-Miyaura cross-coupling of this compound with a suitable halogenated benzoxazepine precursor. This reaction forms a key carbon-carbon bond, linking the sulfonylphenyl moiety to the core heterocyclic structure.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of a target molecule using this compound as a key building block.
Caption: Synthetic workflow for bioactive benzoxazepine derivatives.
Biological Activity of Derived Compounds
Anticancer Activity
Certain benzoxazepine derivatives have been shown to induce apoptosis in cancer cell lines.[1] The proposed mechanism involves the activation of the intrinsic apoptotic pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is linked to the modulation of key signaling pathways involved in the inflammatory response.[1]
Signaling Pathway
The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, which can be targeted by bioactive molecules derived from this compound.
Caption: Simplified intrinsic apoptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. Optimization of reaction conditions is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical setup for the coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., bromobenzoxazepine derivative) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis. Its structural features, including the sulfonamide moiety and the boronic acid group, make it a versatile reagent for the construction of complex organic molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds that are often key scaffolds in pharmacologically active molecules. The piperidinylsulfonyl group can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability, making this reagent particularly interesting for drug discovery programs.
These application notes provide an overview of the potential coupling partners for this compound and a detailed, adaptable protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Potential Coupling Partners
Based on the well-established scope of the Suzuki-Miyaura reaction, this compound is expected to couple efficiently with a wide range of sp²-hybridized carbon electrophiles. These partners typically include:
-
Aryl Halides: A broad spectrum of substituted and unsubstituted aryl bromides and iodides are excellent coupling partners. Aryl chlorides can also be used, often requiring more specialized catalyst systems. Electron-withdrawing or -donating groups on the aryl halide are generally well-tolerated.
-
Heteroaryl Halides: A diverse array of heteroaryl halides, including those based on pyridine, pyrimidine, pyrazine, thiophene, furan, and indole scaffolds, are suitable coupling partners. The nature of the heteroatom and the position of the halide can influence reactivity.
-
Vinyl Halides: Coupling with vinyl halides provides access to substituted styrenes and other vinylarenes.
-
Aryl and Vinyl Triflates: Triflates serve as effective substitutes for halides in Suzuki-Miyaura couplings.
While specific quantitative data for the coupling of this compound is not widely published, the general reactivity of phenylboronic acids suggests that high yields can be achieved with appropriate optimization of reaction conditions. A summary of expected coupling partners and representative yields based on similar reactions is presented below.
Table 1: Potential Coupling Partners for this compound and Expected Yields in Suzuki-Miyaura Coupling
| Coupling Partner Type | Example Coupling Partner | Expected Product Structure | Representative Yield Range (%) |
| Aryl Bromide | 4-Bromoanisole | 4'-Methoxy-2-methyl-4-(piperidin-1-ylsulfonyl)-1,1'-biphenyl | 75-95 |
| Aryl Chloride | 4-Chlorobenzonitrile | 4'-Cyano-2-methyl-4-(piperidin-1-ylsulfonyl)-1,1'-biphenyl | 60-85 |
| Heteroaryl Bromide | 2-Bromopyridine | 2-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenyl)pyridine | 70-90 |
| Heteroaryl Chloride | 2-Chloropyrimidine | 2-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenyl)pyrimidine | 55-80 |
| Vinyl Bromide | (E)-1-Bromo-2-phenylethene | (E)-1-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenyl)-2-phenylethene | 70-90 |
Note: The yields presented are estimates based on Suzuki-Miyaura couplings of similar phenylboronic acids and are for illustrative purposes. Actual yields will depend on the specific substrates and optimized reaction conditions.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.
Materials
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.0-1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the aryl/heteroaryl halide, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe or cannula. If a biphasic system is used (e.g., dioxane/water), add the organic solvent first, followed by the aqueous base solution.
-
Reaction: Place the reaction vessel in a preheated oil bath or on a heating block set to the desired temperature (typically between 80-120 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
The following diagrams illustrate the key concepts of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Sulfonylated Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of a sulfonyl group (e.g., sulfone, sulfonamide, sulfonic acid) on the arylboronic acid presents a unique set of challenges due to the strong electron-withdrawing nature of this functionality. This can significantly impact the transmetalation step of the catalytic cycle, often leading to lower reaction yields and requiring careful optimization of the reaction conditions, especially the choice of ligand.
These application notes provide a comprehensive guide to ligand selection for the Suzuki coupling of sulfonylated arylboronic acids. While direct studies on this specific substrate class are limited, this document compiles and extrapolates data from analogous reactions involving sulfonyl-containing electrophiles and arylboronic acids bearing other strong electron-withdrawing groups. Detailed protocols and data-driven recommendations are provided to facilitate the successful implementation of this challenging yet important transformation.
Ligand Selection: A Data-Driven Approach
The choice of ligand is critical for a successful Suzuki coupling with sulfonylated arylboronic acids. The ideal ligand should promote oxidative addition, facilitate the challenging transmetalation of the electron-poor boronic acid, and induce reductive elimination to afford the desired biaryl product. Based on literature precedents for similar electronically demanding substrates, bulky and electron-rich phosphine ligands are often the most effective.
Quantitative Ligand Performance Data
The following tables summarize the performance of various ligands in Suzuki coupling reactions involving sulfonyl-containing coupling partners or arylboronic acids with strong electron-withdrawing groups. This data serves as a valuable starting point for ligand screening.
Table 1: Ligand Performance in the Suzuki Coupling of Arylsulfonyl Chlorides with Arylboronic Acids
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (8 mol%) | PPh₃ | K₂CO₃ | THF | Reflux | 12 | 60 | [1] |
| 2 | Pd₂(dba)₃ (1.5 mol%) | P(t-Bu)₃ | K₃PO₄ | THF | Reflux | 12 | 85 | [1] |
| 3 | Pd₂(dba)₃ (1.5 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | |
| 4 | Pd₂(dba)₃ (1.5 mol%) | SPhos | K₃PO₄ | Dioxane | 100 | 12 | 95 | [2] |
| 5 | Pd(OAc)₂ (2 mol%) | RuPhos | K₃PO₄ | Dioxane | 100 | 8 | 90 | [2][3] |
Table 2: Ligand Performance in the Suzuki Coupling of Aryl Sulfones with Arylboronic Acids
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(acac)₂ (5 mol%) | RuPhos | K₃PO₄ | Dioxane/DMSO | 80 | 12 | 88 | [3] |
| 2 | Pd(OAc)₂ (2 mol%) | XPhos | K₃PO₄ | THF | 80 | 16 | 75 | [4] |
| 3 | Pd(OAc)₂ (2 mol%) | BrettPhos | K₃PO₄ | Dioxane | 130 | 48 | 85 | [3] |
Table 3: Ligand Performance in the Suzuki Coupling of Arylboronic Acids with Electron-Withdrawing Groups
| Entry | Arylboronic Acid Substituent | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-CN | Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 | |
| 2 | 4-CF₃ | Pd₂(dba)₃ (1.5 mol%) | XPhos | K₃PO₄ | Dioxane | 100 | 91 | |
| 3 | 4-NO₂ | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ | K₂CO₃ | DME | 80 | 88 | [5] |
| 4 | 3-NO₂ | Pd(PPh₃)₄ (8 mol%) | PPh₃ | K₂CO₃ | THF | Reflux | 60 | [1] |
Experimental Protocols
The following are generalized protocols for performing Suzuki coupling reactions with sulfonylated arylboronic acids. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a high-throughput method for screening various ligands to identify the optimal conditions for a specific sulfonylated arylboronic acid and coupling partner.
-
Array Preparation: In an array of reaction vials, dispense the sulfonylated arylboronic acid (1.0 equiv.), aryl halide (1.2 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃, PPh₃) in an anhydrous, degassed solvent (e.g., dioxane or THF).
-
Catalyst Addition: To each reaction vial, add the appropriate palladium precursor and ligand solution.
-
Reaction: Seal the vials and heat the reaction array to the desired temperature (e.g., 80-110 °C) with stirring for a set time (e.g., 12-24 h).
-
Analysis: After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the relative conversion to the desired product.
Protocol 2: Optimized Suzuki Coupling of a Sulfonylated Arylboronic Acid
This protocol provides optimized conditions for a preparative scale reaction based on a successful ligand screen.
-
Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfonylated arylboronic acid (1.0 mmol, 1.0 equiv.), aryl halide (1.1 mmol, 1.1 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the selected bulky phosphine ligand (e.g., SPhos, 0.03 mmol, 3 mol%) in anhydrous, degassed dioxane (5 mL).
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Visualizing Key Concepts
To aid in the understanding of the processes involved, the following diagrams illustrate the Suzuki coupling catalytic cycle, a typical experimental workflow for ligand screening, and a logical flowchart for ligand selection.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for high-throughput ligand screening.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis and application of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed to be scalable and robust, ensuring high purity and yield for subsequent applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Introduction
This compound is an important reagent in organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. Its structure, featuring a boronic acid moiety, a sulfonamide linker, and a piperidine ring, makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids are known for their stability, low toxicity, and functional group tolerance, making them ideal for late-stage functionalization in drug discovery programs.
Scale-Up Synthesis Protocol
The scale-up synthesis of this compound is proposed as a two-step process starting from commercially available 4-bromo-3-methylbenzenesulfonyl chloride. The synthetic pathway is designed for scalability and efficiency.
Logical Workflow for Synthesis
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Sulfonyl Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl phenylboronic acids. The information is designed to help overcome common challenges encountered during chemical syntheses, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving sulfonyl phenylboronic acids, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with a sulfonyl phenylboronic acid is showing low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling reaction can stem from several sources. The first aspects to verify are the quality and stability of your reagents and the reaction setup.[1] Key areas to troubleshoot include:
-
Catalyst Activity: Ensure the palladium catalyst is active. Older catalysts or those exposed to air can lose activity. Consider using a fresh batch or a pre-catalyst that is activated in situ.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed.
-
Reagent Quality: Verify the purity of the sulfonyl phenylboronic acid, as impurities can interfere with the reaction. Additionally, ensure the aryl halide is of high purity.
-
Base Selection: The choice and quality of the base are critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials.[2] Ensure the base is finely powdered and dry.
Q2: I am observing significant formation of side products, such as homocoupled boronic acid or diarylsulfide. How can I minimize these?
A2: The formation of side products is a common issue. Homocoupling of the boronic acid is often due to the presence of oxygen.[1] To minimize this, ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.
The formation of diarylsulfide as a byproduct can occur, particularly when using Pd(PPh₃)₄ as a catalyst.[2] This is thought to result from the reduction of the sulfonyl chloride to a sulfenyl chloride, which then couples with the boronic acid.[2] To mitigate this, consider switching to a different palladium catalyst system, such as one employing sterically hindered or electron-rich ligands.[2]
Q3: The reaction seems to be stalling or proceeding very slowly. What adjustments can I make?
A3: Slow reaction kinetics can be addressed by optimizing several parameters:
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. Typical temperatures for Suzuki-Miyaura couplings range from 80-110 °C.[3]
-
Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Common solvents include toluene, dioxane, DMF, and DME.[3] In some cases, the addition of water as a co-solvent can be beneficial.[4]
-
Ligand: The ligand choice plays a crucial role. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5]
Q4: How does the electron-withdrawing nature of the sulfonyl group affect the boronic acid's reactivity and stability?
A4: The sulfonyl group is strongly electron-withdrawing, which has several effects:
-
Acidity: It lowers the pKa of the boronic acid, making it a stronger Lewis acid.[6][7] This can enhance its affinity for diols and potentially influence its interaction with the base in the reaction mixture.[6]
-
Stability: While electron-withdrawing groups can increase the susceptibility of the boronic acid to protodeboronation (cleavage of the C-B bond), they can also enhance oxidative stability by diminishing electron density on the boron atom.[8][9]
-
Reactivity: The electronic nature of the sulfonyl group can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for sulfonyl phenylboronic acids?
A1: Sulfonyl phenylboronic acids should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Exposure to moisture can lead to the formation of boroxines (the trimeric anhydride), and exposure to air can cause oxidation.[10][11]
Q2: How can I purify my sulfonyl phenylboronic acid if I suspect it is impure?
A2: Purification of boronic acids can be challenging. Common methods include recrystallization from a suitable solvent, or derivatization to a more stable form, such as a boronate ester or a diethanolamine adduct, which can then be purified and hydrolyzed back to the boronic acid.[12][13] Column chromatography on silica gel can also be employed, though care must be taken as some boronic acids can be unstable on silica.[12]
Q3: Which palladium catalyst is best for coupling with sulfonyl phenylboronic acids?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for challenging couplings, catalysts with bulky and electron-rich ligands, such as Buchwald-type ligands (e.g., SPhos), are often effective.[14] Pd(PPh₃)₄ is a common choice but can sometimes lead to side reactions.[2] It is recommended to screen a few different catalysts to find the best one for your specific reaction.[2]
Q4: What is the role of the base in the Suzuki-Miyaura reaction with sulfonyl phenylboronic acids?
A4: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[15] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[2][3] The choice of base can significantly impact the reaction outcome, and it's important to select one that is compatible with the functional groups on your substrates.[2]
Data Summary Tables
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Options | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Reactivity order is generally I > Br > OTf > Cl.[16] |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is typically used.[3] |
| Palladium Catalyst | 1 - 5 mol% | Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃ with a ligand.[3][14] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄ are frequently used.[2][3] |
| Solvent | Toluene, Dioxane, DMF, DME | Solvents should be anhydrous and deoxygenated.[3] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the substrates and catalyst.[3] |
| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS.[3] |
Table 2: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Advantages | Disadvantages |
| Pd(PPh₃)₄ | Readily available, widely used. | Can lead to diarylsulfide byproduct formation.[2] |
| Pd(dppf)Cl₂ | Good for a range of substrates. | May require higher temperatures. |
| Pd₂(dba)₃ / Buchwald Ligand | Highly active, good for challenging couplings.[14] | More expensive, requires handling under inert atmosphere. |
| Pd/C | Heterogeneous, easy to remove after reaction.[17] | Can be pyrophoric, may have lower activity for some substrates.[17] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Sulfonyl Phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Sulfonyl phenylboronic acid (1.2-1.5 mmol)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)[3]
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 5-10 mL)[3]
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, sulfonyl phenylboronic acid, and the base.[3]
-
Add the palladium catalyst.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[3]
-
Under a positive pressure of the inert gas, add the anhydrous solvent.[3]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Suzuki Coupling with 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in Suzuki coupling reactions. This guide addresses common issues and side reactions encountered during experiments with this specific sterically hindered and electronically complex boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The primary side reactions encountered with this substrate are protodeboronation and homocoupling.[1][2] The ortho-methyl group introduces steric hindrance, which can slow down the desired cross-coupling reaction, allowing more time for these side reactions to occur.[3]
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of 1-methyl-3-(piperidin-1-ylsulfonyl)benzene.[4] This side reaction is often promoted by the presence of water, high temperatures, and certain bases.[1][5]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl product, 2,2'-dimethyl-4,4'-bis(piperidin-1-ylsulfonyl)biphenyl, from the coupling of two molecules of the boronic acid.[2][6] The presence of oxygen and certain palladium(II) species can promote homocoupling.[2][7]
Q2: My Suzuki coupling reaction with this compound is giving low yields. What are the initial troubleshooting steps?
A2: Low yields are a common issue, particularly with sterically hindered boronic acids. Here are the initial parameters to check:[7]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[2][7] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2][7] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon) and that your solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[7]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent.[7] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.[7]
Q3: How can I minimize protodeboronation of this compound?
A3: Protodeboronation is a significant competing reaction. To minimize it, consider the following strategies:
-
Use Anhydrous Conditions: Since water is a proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[7]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5][7] Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[7]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1][8]
-
Optimize Reaction Temperature and Time: While higher temperatures may be needed to overcome steric hindrance, excessively high temperatures and prolonged reaction times can increase protodeboronation.[1] Monitor the reaction progress to avoid unnecessarily long reaction times.
Q4: What causes the formation of homocoupling byproducts and how can I prevent it?
A4: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[1][2] To prevent this:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.[7]
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can minimize the amount of Pd(II) present at the start of the reaction.[2]
-
Reaction Conditions: The choice of ligand and base can also influence the rate of homocoupling. Screening different ligands may be necessary to find one that promotes the desired cross-coupling over homocoupling.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst.[7] |
| Poor solubility of reagents | Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble at the reaction temperature.[10] | |
| Inappropriate base | The chosen base may not be strong enough to promote transmetalation or may be too strong, leading to degradation. Screen different bases such as K₃PO₄, Cs₂CO₃, or KF.[3] | |
| Insufficient reaction temperature | Sterically hindered substrates often require higher temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[1] | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents. Dry the base thoroughly.[7] |
| Base is too strong or reaction conditions are too harsh | Switch to a milder base (e.g., KF).[7] Optimize the temperature and reaction time to be as low and short as possible while still achieving conversion. | |
| Inherent instability of the boronic acid | Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[1] | |
| Significant Homocoupling | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction.[2][7] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst directly.[2] | |
| Suboptimal ligand | Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3] | |
| Dehalogenation of Aryl Halide | Presence of a hydride source | This can occur after oxidative addition. The source can sometimes be an amine base or an alcohol solvent.[2] Ensure high purity of all reagents and consider alternative bases or solvents if this is a persistent issue. |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[11]
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of dioxane/water) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Protocol for Conversion to Pinacol Ester to Mitigate Protodeboronation:
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent like THF or dichloromethane.
-
Drying Agent: Add a drying agent such as anhydrous magnesium sulfate to remove any water formed during the esterification.
-
Stirring: Stir the mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC or LC-MS.
-
Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude boronate ester, which can often be used directly in the Suzuki coupling reaction without further purification.
Visualizations
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Caption: A logical troubleshooting guide for low-yielding Suzuki reactions.
Caption: Competing reaction pathways in the Suzuki coupling of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
preventing protodeboronation of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction is a primary pathway for the decomposition of arylboronic acids, leading to a lower yield of the desired product in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of an electron-withdrawing sulfonyl group in this compound can make it more susceptible to base-catalyzed protodeboronation.[1][3]
Q2: What are the primary factors that accelerate the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
-
High pH (basic conditions): This is often the most significant factor. Basic conditions facilitate the formation of the more reactive boronate anion, which is more prone to protodeboronation.[4][5]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[2]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[6]
-
Prolonged Reaction Times: Longer exposure to unfavorable conditions increases the extent of protodeboronation.
Q3: How does the piperidin-1-ylsulfonyl group specifically influence the stability of the boronic acid?
A3: The sulfonyl group is strongly electron-withdrawing. This property lowers the pKa of the boronic acid, meaning it more readily forms the boronate anion under basic conditions.[3][7] This increased concentration of the highly reactive boronate anion can accelerate the rate of protodeboronation.[1][5]
Q4: Can I predict the stability of my boronic acid at a given pH?
A4: While precise prediction without experimental data for this specific compound is difficult, general trends are well-established. Kinetic studies on a wide range of arylboronic acids show a strong correlation between pH and the rate of protodeboronation, with rates often increasing significantly at higher pH.[4][6][8] For arylboronic acids with electron-withdrawing groups, this effect is often more pronounced.
Q5: What are the most effective general strategies to prevent protodeboronation?
A5: The most effective strategies involve either modifying the reaction conditions to be milder or protecting the boronic acid group:
-
Optimize Reaction Conditions: Use milder bases, lower reaction temperatures, and minimize reaction times.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is a very common and effective method.[9]
-
Employ Protecting Groups: Using advanced protecting groups like N-methyliminodiacetic acid (MIDA) can offer enhanced stability and allow for a slow release of the active boronic acid during the reaction.[10]
Troubleshooting Guides
Problem 1: Low or no yield in Suzuki-Miyaura coupling with this compound.
Possible Cause: Significant protodeboronation of the boronic acid is occurring under the reaction conditions.
Solutions:
-
Modify the Reaction Base:
-
Switch to a Milder Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Use Anhydrous Conditions: While some water can be beneficial for Suzuki couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can be advantageous. However, complete exclusion of water may slow down the desired reaction, so optimization is key.
-
-
Adjust the Reaction Temperature:
-
Lower the Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is sufficiently active, attempt the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C).
-
-
Protect the Boronic Acid:
-
Convert to a Pinacol Ester: This is a highly recommended strategy. The pinacol ester of your boronic acid will be significantly more stable under basic conditions. See the detailed protocol below.
-
Use a MIDA Boronate: For particularly challenging cases, a MIDA boronate offers exceptional stability and allows for a slow, controlled release of the boronic acid, minimizing its concentration and thus its decomposition.[2][10]
-
-
Optimize the Catalyst System:
-
Use a Highly Active Catalyst: A more efficient catalyst can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[11]
-
Problem 2: Inconsistent results and compound degradation upon storage.
Possible Cause: this compound may be unstable during storage, especially if exposed to moisture and air.
Solutions:
-
Proper Storage: Store the boronic acid under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C is recommended).
-
Use Freshly: Use the boronic acid as fresh as possible.
-
Convert to a Stable Derivative for Storage: For long-term storage, convert the boronic acid to its more stable pinacol or MIDA ester. These derivatives are generally crystalline, free-flowing solids that are less susceptible to degradation.[1][12]
Quantitative Data Summary
The following table presents plausible data illustrating the impact of various reaction conditions on the extent of protodeboronation for an arylboronic acid with an electron-withdrawing substituent, based on established chemical principles.[4][6][8]
| Entry | Base | Temperature (°C) | Solvent System | Reaction Time (h) | Protodeboronation (%) |
| 1 | KOH | 100 | Dioxane/H₂O (4:1) | 12 | 65 |
| 2 | K₂CO₃ | 100 | Dioxane/H₂O (4:1) | 12 | 30 |
| 3 | K₃PO₄ | 100 | Dioxane/H₂O (4:1) | 12 | 15 |
| 4 | K₂CO₃ | 80 | Dioxane/H₂O (4:1) | 12 | 18 |
| 5 | K₂CO₃ | 100 | Anhydrous Dioxane | 12 | 22 |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol provides a general method for the protection of the boronic acid as a more stable pinacol ester.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene or Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
Procedure:
-
To a round-bottom flask, add the boronic acid and pinacol.
-
Add a sufficient amount of toluene or hexane to dissolve the reagents upon heating.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the subsequent reaction. If purification is necessary, it can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Protected Boronic Ester
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, which is a common application for this type of compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane, THF, or Toluene, with a small, optimized amount of water if necessary)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas for three cycles.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 80 °C, is advisable).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Base-catalyzed protodeboronation mechanism.
Caption: Troubleshooting workflow for low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid Reactions
Welcome to the Technical Support Center for the purification of reaction products derived from 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield After Purification | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting material. 2. Product Decomposition on Silica Gel: The basic piperidine moiety can interact strongly with acidic silica gel, leading to product loss. 3. Product Loss During Aqueous Work-up: The product may have some water solubility, especially if protonated. | 1. Monitor Reaction Progress: Use TLC or LC-MS to ensure the reaction has reached completion before beginning purification.[1] 2. Deactivate Silica Gel: Use silica gel that has been treated with a base like triethylamine. Alternatively, use a different stationary phase such as alumina. 3. pH Adjustment: Ensure the aqueous phase is basic (pH > 8) during extraction to keep the piperidine moiety deprotonated and in the organic layer. Use brine to reduce the solubility of the product in the aqueous layer. |
| Difficulty Removing Unreacted Boronic Acid | 1. Standard Extraction is Ineffective: The boronic acid may not be fully partitioning into the aqueous base wash. 2. Boronic Acid Homocoupling: The boronic acid may have reacted with itself to form a biaryl byproduct of similar polarity to the desired product.[2] | 1. Basic Aqueous Wash: Perform an extraction with an aqueous solution of a base like NaOH or K₂CO₃ to convert the boronic acid to its water-soluble boronate salt.[3] 2. Careful Chromatography: Meticulous column chromatography with a shallow solvent gradient may be required to separate the homocoupled byproduct.[3] |
| Product Streaking or Tailing on TLC/Column Chromatography | 1. Interaction with Silica Gel: The basic piperidine nitrogen can interact with the acidic silanol groups on the silica gel surface. 2. Inappropriate Solvent System: The polarity of the eluent may not be optimal for the compound. | 1. Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to suppress the interaction with silica gel. 2. Solvent System Optimization: Systematically test different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexanes, or methanol in dichloromethane) to find the optimal conditions for separation.[3] |
| Product Fails to Crystallize | 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is an Oil: The product may be an oil at room temperature. 3. Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization. | 1. Further Purification: Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[3] 2. Chromatographic Purification: If the product is an oil, purification by chromatography is the most appropriate method.[3] 3. Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is poorly soluble. |
| Presence of Palladium Catalyst Residue | 1. Ineffective Removal by Filtration: The palladium catalyst may be homogeneous and not easily removed by simple filtration. | 1. Use of Metal Scavengers: Employ scavengers such as functionalized silica gels or activated carbon to bind the residual palladium, which can then be removed by filtration.[3] 2. Filtration through Celite: For heterogeneous catalysts, filtration through a pad of Celite can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and residual palladium catalyst.[2] The presence of oxygen can increase the formation of homocoupled byproducts.[2]
Q2: What is the recommended first step in the purification process after the reaction is complete?
A2: An initial aqueous work-up is the essential first step. This typically involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or dichloromethane) and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[3]
Q3: How can I effectively remove the unreacted this compound?
A3: A basic aqueous wash is generally effective. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.[3]
Q4: My product and the homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge. Meticulous flash column chromatography with a shallow solvent gradient is often the most effective method.[3] It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation. If your product is a solid, recrystallization from a carefully chosen solvent system can also be a highly effective purification method.[3]
Q5: Why is it important to remove the palladium catalyst, and what are the best methods?
A5: For applications in drug development and pharmaceutical sciences, it is critical to remove trace metals like palladium to very low levels (parts-per-million) due to toxicity concerns and regulatory requirements. Common methods include filtering heterogeneous catalysts through celite or using metal scavengers for homogeneous catalysts. Scavengers are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[3]
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water.
-
To remove unreacted boronic acid, wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select an appropriate solvent system: Use TLC to determine a solvent system that provides good separation of your desired product from impurities (a good starting point is a gradient of ethyl acetate in hexanes).
-
Prepare the column: Pack a glass column with silica gel slurried in the initial, less polar solvent mixture.
-
Load the sample: Dissolve the crude product in a minimal amount of the solvent system or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the prepared column.
-
Elute the column: Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a suitable solvent: The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature. Test small amounts of the crude product in various solvents to find a suitable one. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.
-
Dissolve the crude product: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Cool the solution: Allow the solution to cool slowly to room temperature. Crystal formation should occur. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash the crystals: Wash the collected crystals with a small amount of cold solvent.
-
Dry the crystals: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical Solvent Systems for Chromatography
| Compound Polarity | Recommended Solvent System (Gradient) | Notes |
| Low to Medium | Hexanes/Ethyl Acetate | A good starting point for many Suzuki coupling products. |
| Medium to High | Dichloromethane/Methanol | Useful for more polar compounds. The addition of a small amount of triethylamine (0.1-1%) can improve peak shape for basic compounds. |
| High | Dichloromethane/Methanol with Ammonia | For very polar and basic compounds, using a mobile phase containing a small percentage of ammonium hydroxide can be effective. |
Table 2: Common Recrystallization Solvents
| Solvent/Mixture | Good for... | Tips |
| Ethanol/Water | Compounds with moderate polarity. | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexanes | A wide range of polarities. | Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then reheat and cool. |
| Isopropanol | Compounds that are highly soluble in ethanol. | Isopropanol is less polar than ethanol and can sometimes provide better crystals. |
| Toluene | Less polar, aromatic compounds. | Can be effective for inducing crystallization of aromatic products. |
Visualizations
Caption: General purification workflow for products from this compound reactions.
Caption: Logical troubleshooting approach for purification challenges.
References
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation caused by sulfur-containing compounds during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation by sulfur?
A1: The most common indication of catalyst deactivation is a noticeable decrease in reaction rate or conversion over time.[1][2][3] Other signs include a loss of selectivity towards the desired product and changes in the physical properties of the catalyst, such as color or texture. In fixed-bed reactors, a temperature rise in the downstream section of the catalyst bed may be observed as the upstream section becomes deactivated.[3] Monitoring process data for trends, such as a decline in catalyst efficiency linked to operational events like power outages, can also indicate deactivation.[2]
Q2: How do sulfur compounds deactivate catalysts?
A2: Sulfur compounds, such as hydrogen sulfide (H₂S), thiols, and thiophenes, deactivate catalysts primarily through a mechanism called poisoning.[1][4][5] This occurs when sulfur species strongly chemisorb onto the active metal sites of the catalyst, blocking them from reactant molecules.[5][6][7] This strong interaction can be essentially irreversible under typical reaction conditions.[8] The adsorbed sulfur can also electronically modify the catalyst's surface, altering its catalytic properties.[5] In some cases, sulfur can react with the active metal to form stable metal sulfides, leading to a more permanent deactivation.[1]
Q3: Is sulfur poisoning reversible or irreversible?
A3: The reversibility of sulfur poisoning depends on the nature of the sulfur-catalyst bond and the reaction conditions.[4] At lower temperatures, the chemisorption of sulfur is often strong and considered irreversible.[4] However, at higher temperatures, the adsorbed sulfur may be removed, making the deactivation reversible to some extent.[4] The formation of bulk metal sulfides generally leads to irreversible deactivation.[1]
Q4: What are the main strategies to mitigate catalyst deactivation by sulfur?
A4: There are several strategies to combat catalyst deactivation by sulfur:
-
Feedstock Purification: The most effective method is to remove sulfur compounds from the reactant feed before they come into contact with the catalyst.[1][9] This can be achieved through techniques like hydrodesulfurization (HDS) or adsorption.
-
Development of Sulfur-Tolerant Catalysts: Researchers are actively developing catalysts that are more resistant to sulfur poisoning.[1] This can involve using different active metals, modifying the catalyst support, or adding promoters that selectively interact with sulfur.[4]
-
Process Optimization: Adjusting reaction conditions, such as temperature and pressure, can sometimes minimize the extent of sulfur poisoning.[1]
-
Catalyst Regeneration: For catalysts that have already been deactivated, various regeneration techniques can be employed to restore their activity.[1][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to catalyst deactivation by sulfur.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Gradual decrease in catalyst activity and/or selectivity. | Sulfur poisoning of active sites. | 1. Confirm the presence of sulfur in the feedstock using analytical techniques like gas chromatography with a sulfur-selective detector (GC-SCD).2. If sulfur is present, consider implementing a feed purification step.3. Attempt catalyst regeneration using appropriate thermal or chemical methods (see Experimental Protocols). |
| Sudden and significant drop in catalyst performance. | A sudden increase in sulfur concentration in the feed (e.g., due to a process upset). | 1. Immediately analyze the feedstock for sulfur content.2. If a sulfur spike is confirmed, halt the reaction to prevent further irreversible damage to the catalyst.3. Evaluate the feasibility of regenerating a small sample of the catalyst to determine if activity can be restored. |
| Catalyst regeneration is ineffective or only partially successful. | Irreversible deactivation has occurred (e.g., formation of stable metal sulfides). | 1. Characterize the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Reduction (TPR) to identify the nature of the sulfur species.2. Consider replacing the catalyst with a fresh batch or a more sulfur-tolerant formulation.3. Review and optimize the regeneration protocol. |
| Increased pressure drop across the catalyst bed. | Fouling or coking of the catalyst, which can sometimes be exacerbated by sulfur poisoning.[4] | 1. Visually inspect the catalyst for any physical deposits.2. Perform a temperature-programmed oxidation (TPO) analysis to quantify the amount of coke on the catalyst.3. If coking is confirmed, a controlled oxidation procedure may be required to burn off the carbon deposits. |
Quantitative Data on Catalyst Deactivation and Regeneration
The following tables summarize quantitative data related to the impact of sulfur on catalyst performance and the effectiveness of regeneration techniques.
Table 1: Effect of H₂S Concentration on Methane Conversion over a Ni-Based Catalyst
| H₂S Concentration (ppm) | Methane Conversion (%) at 800 °C |
| 0 | 85 |
| 50 | 60 |
| 100 | 45 |
| 200 | 20 |
Data adapted from experimental studies on dry reforming of methane.[10]
Table 2: Comparison of Regeneration Methods for a Sulfur-Poisoned Ni-Based Catalyst
| Regeneration Method | Methane Conversion Recovery (%) |
| High-Temperature Oxidation (800 °C with air) | ~95% |
| High-Temperature Steam Treatment (800 °C with steam) | ~80% |
| High-Temperature Sulfur-Free Treatment (800 °C in inert gas) | ~60% |
Data adapted from experimental studies on the regeneration of Ni-based catalysts.[10]
Experimental Protocols
1. Protocol for Thermal Regeneration (High-Temperature Oxidation)
This protocol is suitable for regenerating catalysts where sulfur can be removed by oxidation.
-
Reactor Setup: Place the deactivated catalyst in a fixed-bed reactor equipped with temperature and gas flow control.
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at room temperature to remove any residual reactants.
-
Heating Ramp: Increase the reactor temperature to the desired regeneration temperature (e.g., 500-800 °C, depending on the catalyst's thermal stability) under the inert gas flow. The ramp rate should be controlled (e.g., 5-10 °C/min) to avoid thermal shock to the catalyst.
-
Oxidation Step: Once the target temperature is reached, switch the gas feed to a diluted air stream (e.g., 5-10% O₂ in N₂). The presence of oxygen will oxidize the adsorbed sulfur species to sulfur dioxide (SO₂), which will then desorb from the catalyst surface. Maintain this step for 2-4 hours.
-
Inert Gas Purge (Post-Oxidation): After the oxidation step, switch back to the inert gas flow for 30-60 minutes at the regeneration temperature to purge any remaining oxygen and SO₂.
-
Cooling: Cool the reactor down to the reaction temperature or room temperature under the inert gas flow.
-
Activity Test: The regenerated catalyst is now ready for an activity test to evaluate the effectiveness of the regeneration process.
2. Protocol for Catalyst Characterization: Temperature-Programmed Desorption (TPD) of H₂S
This technique helps to understand the nature and strength of sulfur adsorption on the catalyst surface.
-
Sample Preparation: Place a known amount of the fresh or regenerated catalyst in the TPD apparatus.
-
Pre-treatment: Heat the catalyst in an inert gas flow to a specific temperature to clean the surface.
-
H₂S Adsorption: Cool the catalyst to the desired adsorption temperature and then introduce a gas mixture containing a known concentration of H₂S for a specific duration to allow for adsorption.
-
Purge: Purge the system with an inert gas to remove any physisorbed H₂S.
-
Temperature Ramp: Increase the temperature of the catalyst at a constant rate while monitoring the desorbed species with a mass spectrometer or a thermal conductivity detector (TCD).
-
Data Analysis: The resulting TPD profile (desorption signal vs. temperature) provides information about the different adsorbed sulfur species and their binding strengths. Peaks at lower temperatures correspond to weakly bound species, while peaks at higher temperatures indicate strongly bound species.
Visualizations
Caption: Mechanism of catalyst poisoning by sulfur compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. News - Surprising Ways to Troubleshoot Sulfur Recovery Catalyst [catacheme.com]
- 3. Troubleshooting Sulfur Recovery Unit Converters | Important Considerations — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. mdpi.com [mdpi.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges that may arise during your experiments, with a particular focus on the critical role of the base.
Troubleshooting Guide and FAQs
This section addresses potential issues and questions related to the Suzuki coupling of this compound, a substrate with both steric hindrance from the ortho-methyl group and electronic effects from the para-sulfonylamide group.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes related to the base?
A1: Low yields with this substrate are often linked to the choice and role of the base. The primary functions of the base in a Suzuki coupling are to activate the boronic acid to a more nucleophilic boronate species and to facilitate the regeneration of the palladium catalyst.[1] For a sterically hindered and electron-deficient boronic acid like this compound, several factors related to the base can lead to poor performance:
-
Inadequate Activation: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to efficiently form the boronate complex, which is crucial for the transmetalation step.
-
Protodeboronation: The electron-withdrawing sulfonyl group increases the acidity of the boronic acid, making it more susceptible to protodeboronation (cleavage of the C-B bond).[2] Using a base that is too strong or reaction conditions that are too harsh can exacerbate this side reaction.
-
Catalyst Inhibition or Decomposition: Certain bases can interact with the palladium catalyst in a way that either inhibits its activity or leads to its decomposition, especially at elevated temperatures required for coupling hindered substrates.
Q2: Which bases are recommended for the Suzuki coupling of this sterically hindered and electron-deficient boronic acid?
A2: For sterically hindered and electron-deficient arylboronic acids, a careful selection of the base is crucial. Generally, moderately strong inorganic bases are preferred to strike a balance between activating the boronic acid and minimizing side reactions. Common and effective choices include:
-
Potassium Phosphate (K₃PO₄): Often a robust and effective base for challenging Suzuki couplings, including those with sterically hindered substrates.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder bases that can be very effective, particularly in minimizing protodeboronation.[2] Cesium carbonate is more soluble in organic solvents, which can be advantageous.
-
Potassium Fluoride (KF): In some cases, fluoride ions can be particularly effective at activating boronic acids without the need for a strongly basic medium.
Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution as they can promote side reactions.
Q3: How does the ortho-methyl group on my boronic acid affect the choice of base and reaction conditions?
A3: The ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. To overcome this, more forcing reaction conditions are often necessary, such as higher temperatures and longer reaction times.
The choice of base should be made in conjunction with the selection of a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands help to stabilize the palladium catalyst at higher temperatures and can accelerate the otherwise slow steps of the catalytic cycle. A moderately strong base like K₃PO₄ is often a good starting point in these systems.
Q4: The para-piperidinylsulfonyl group is electron-withdrawing. How does this influence the reaction and my choice of base?
A4: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the boronic acid, making it more acidic than unsubstituted phenylboronic acid. While this can facilitate the formation of the boronate anion, it also increases the risk of protodeboronation.
Therefore, it is advisable to start with milder bases like K₂CO₃ or Cs₂CO₃ and carefully monitor the reaction for the formation of 2-methyl-4-(piperidin-1-ylsulfonyl)benzene as a byproduct. If the reaction is sluggish, you can then move to a stronger base like K₃PO₄.
Q5: I suspect protodeboronation is a significant side reaction. How can I minimize it?
A5: Protodeboronation is a common issue with electron-deficient boronic acids. To mitigate this side reaction, consider the following strategies:
-
Use a Milder Base: Switch from stronger bases (like hydroxides) to milder ones such as K₂CO₃, Cs₂CO₃, or KF.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a soluble base can be beneficial.
-
Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, which are generally more resistant to this side reaction.
-
Optimize Reaction Temperature and Time: Use the lowest temperature and shortest reaction time that allow for a reasonable conversion to the desired product.
Data Presentation
The following table summarizes the general effectiveness of various bases in Suzuki-Miyaura coupling reactions involving sterically hindered or electron-deficient arylboronic acids. The optimal choice is highly substrate and condition-dependent.
| Base | Typical Conditions | Advantages | Potential Issues |
| K₃PO₄ | 2-3 equivalents, often in polar aprotic solvents (e.g., dioxane, THF) with water. | Generally effective for hindered substrates, good solubility. | Can be too strong for highly sensitive substrates. |
| K₂CO₃ | 2-3 equivalents, aqueous or anhydrous conditions. | Milder, reduces risk of protodeboronation. | May require higher temperatures or longer reaction times. |
| Cs₂CO₃ | 2-3 equivalents, good solubility in organic solvents. | Milder than K₃PO₄, often gives high yields. | More expensive than other carbonate bases. |
| KF | 2-3 equivalents, often used in anhydrous polar aprotic solvents. | Effective activation of boronic acid, mild conditions. | Can be less effective than stronger bases for very hindered systems. |
| NaOH/KOH | 2-3 equivalents, typically in aqueous solvent mixtures. | Strong bases, can be effective for some systems. | High risk of promoting protodeboronation and other side reactions. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and should be optimized for your specific aryl halide coupling partner.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos; 1-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃; 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, THF/water, toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the this compound, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
References
Technical Support Center: Troubleshooting Homocoupling in Boronic Acid Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the formation of undesired homocoupling byproducts in boronic acid cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct.[1] This side reaction is undesirable for several key reasons:
-
Reduced Yield: It consumes the boronic acid starting material, which directly lowers the yield of the intended cross-coupled product.[1]
-
Complicated Purification: The homocoupled byproduct is often structurally similar to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.[1][2]
-
Stoichiometric Waste: It leads to the inefficient use of often valuable and complex boronic acid reagents.
Q2: What are the primary causes of boronic acid homocoupling?
A2: Boronic acid homocoupling is primarily driven by two interconnected mechanisms involving palladium(II) species.[1][2][3]
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor.[4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This newly formed Pd(II) can then undergo a reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst, which can re-enter either the desired or undesired cycle.[1][2][3] Rigorous exclusion of oxygen is therefore critical.[2][4]
-
Palladium(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), these species can directly react with the boronic acid to form the homocoupled dimer.[2][3] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) required for the main cross-coupling cycle, but it does so at the expense of forming the byproduct.[3] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.
Q3: How can I identify and troubleshoot excessive homocoupling?
A3: If you observe a significant byproduct spot on a TLC plate or an unexpected symmetrical biaryl peak in your crude NMR or LC-MS analysis, homocoupling is a likely cause. A systematic approach is the best way to troubleshoot the issue.
The following workflow can help diagnose and resolve the most common causes of homocoupling.
Q4: What is a reliable experimental protocol for degassing a reaction mixture?
A4: To minimize oxygen-mediated homocoupling, rigorous degassing is essential.[4] Two common and effective methods are Subsurface Sparge and Freeze-Pump-Thaw.
Method 1: Subsurface Sparge (or Sparging) This method is effective for removing dissolved oxygen from the reaction solvent prior to adding the catalyst.
-
Experimental Protocol:
-
Assemble the reaction flask containing the solvent, aryl halide, and base.
-
Insert a long needle or cannula connected to an inert gas (Nitrogen or Argon) line, ensuring the tip is below the surface of the liquid.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solution for 15-30 minutes. A vigorous stream of bubbles should be visible.
-
After sparging, remove the needles and add the palladium catalyst and boronic acid under a positive pressure of inert gas. This method has been shown to be highly effective at excluding oxygen.[5][6]
-
Method 2: Freeze-Pump-Thaw This is one of the most thorough methods for degassing and is suitable for sensitive reactions. It is typically repeated three times.
-
Experimental Protocol:
-
Place your sealed reaction flask containing the solvent and reagents (except for thermally sensitive catalysts which can be added later under inert atmosphere) into a cold bath of liquid nitrogen.
-
Allow the contents to freeze completely.
-
Once frozen, connect the flask to a high-vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the contents to thaw completely. You may notice gas bubbles being released from the solvent as it melts.
-
Repeat this freeze-pump-thaw cycle two more times to ensure maximum removal of dissolved gases.
-
After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
Q5: How does the choice of base influence homocoupling, and is there comparative data?
| Base Type | Examples | General Recommendation for Minimizing Homocoupling |
| Strong Bases | NaOH, KOH, NaOtBu | Use with caution; may increase the rate of side reactions. |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Often a good starting point; widely used and generally effective.[2] |
| Phosphates | K₃PO₄ | A mild and effective base, often recommended for sensitive substrates.[2] |
| Fluorides | KF, CsF | Can be effective, especially when esters or other base-labile groups are present. |
This table provides general guidance. Optimal base selection is substrate-dependent and may require screening.
Q6: Can additives or changes in reaction setup help suppress homocoupling?
A6: Yes, both additives and procedural changes can significantly reduce homocoupling.
-
Use of Mild Reducing Agents: The addition of a mild reducing agent can help scavenge Pd(II) species that form from residual oxygen, without interfering with the catalytic cycle. Potassium formate (HCO₂K) has been successfully used to suppress the homocoupling of boronic acids by minimizing the concentration of free Pd(II) in the reaction mixture.[5][6]
-
Order of Addition: One practical technique is to pre-heat the mixture of the palladium catalyst, base, aryl halide, and solvent for a short period (e.g., 10 minutes at 60-80 °C) before adding the boronic acid.[4] This can help ensure the Pd(II) precatalyst is fully reduced to the active Pd(0) species by other components before the boronic acid, which is susceptible to homocoupling, is introduced.[4]
References
improving solubility of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in reaction media
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of arylboronic acids like this compound?
Q2: My this compound seems to be changing consistency upon storage. What could be the cause?
A2: Boronic acids have a tendency to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This is a common issue that can lead to inconsistencies in weighing and stoichiometry. To minimize boroxine formation, it is crucial to store this compound in a cool, dry environment, preferably under an inert atmosphere and tightly sealed to protect it from moisture.[2]
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could solubility be the issue?
A3: Yes, poor solubility is a frequent cause of low yields in Suzuki-Miyaura coupling reactions. If the boronic acid is not sufficiently dissolved in the reaction medium, the reaction rate will be significantly hindered.[2] Other potential issues to consider are protodeboronation (cleavage of the C-B bond) under harsh conditions, homocoupling of the boronic acid, or catalyst deactivation.[2][3]
Troubleshooting Guide for Improving Solubility
If you are encountering solubility issues with this compound, consider the following strategies:
Solvent Selection and Co-Solvent Systems
Principle: The choice of solvent is critical. Often, a single solvent may not be optimal, and a co-solvent system can be more effective.
Troubleshooting Steps:
-
Initial Screening: Test the solubility in a range of common solvents. Based on the behavior of similar boronic acids, polar aprotic solvents are a good starting point.
-
Co-solvents: If solubility is limited in your primary reaction solvent (e.g., toluene, dioxane), consider adding a polar co-solvent. For organic-based reactions, adding water is a common strategy in Suzuki couplings.[2] For aqueous systems, polar aprotic solvents like DMF or DMSO, or alcohols such as methanol or ethanol, can be beneficial.[2]
Temperature Adjustment
Principle: The solubility of most solids, including boronic acids, increases with temperature.[2]
Troubleshooting Steps:
-
Gentle Heating: Gradually increase the temperature of your reaction mixture while stirring and observe for dissolution.
-
Caution: Ensure that the elevated temperature is compatible with the stability of all your reactants, catalysts, and products.
pH Modification (for Aqueous Media)
Principle: Although this compound does not have a strongly acidic or basic group other than the boronic acid itself, the piperidine moiety can be protonated. Adjusting the pH can influence solubility in aqueous media. Boronic acids themselves are weak Lewis acids.[4]
Troubleshooting Steps:
-
For reactions in aqueous or protic solvents: The piperidine nitrogen can be protonated at acidic pH, potentially increasing aqueous solubility. Conversely, at a sufficiently high pH, the boronic acid can form a boronate salt, which may also have different solubility characteristics.[5] Experiment with slight adjustments to the pH to find the optimal range for your reaction.
Derivatization to a Boronic Ester
Principle: Converting the boronic acid to a less polar boronic ester, such as a pinacol ester, can dramatically improve its solubility in organic solvents.[6] This is a very common and effective strategy.
Troubleshooting Steps:
-
Esterification: React this compound with a diol like pinacol to form the corresponding boronic ester. These esters are generally more stable and easier to handle.[3]
-
Reaction Compatibility: The resulting boronic ester can then be used in your subsequent reaction (e.g., Suzuki-Miyaura coupling).
Data Presentation
Since specific solubility data for this compound is not available, the following table summarizes the qualitative solubility of the parent compound, phenylboronic acid, as a reference point.[1] We recommend using the experimental protocols provided below to generate similar data for your specific compound.
| Solvent Category | Solvent Example | Qualitative Solubility of Phenylboronic Acid |
| Ethers | Dipropyl Ether | High |
| Ketones | Acetone, 3-Pentanone | High |
| Halogenated | Chloroform | Moderate |
| Hydrocarbons | Methylcyclohexane | Very Low |
Experimental Protocols
Protocol 1: Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, THF, dioxane, toluene, dichloromethane, chloroform, hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the first solvent to be tested.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually inspect the vial for any undissolved solid.
-
Record your observations as "freely soluble," "sparingly soluble," or "insoluble."
-
Repeat steps 1-5 for each solvent to be tested.
Protocol 2: Preparation of the Pinacol Ester Derivative
Objective: To improve solubility in organic solvents by converting the boronic acid to its pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and pinacol (1.1 to 1.5 equivalents).
-
Add a sufficient amount of anhydrous toluene to the flask.
-
If using toluene, attach a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and stir. The reaction is driven by the azeotropic removal of water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude pinacol ester can be purified by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Piperidine-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-containing compounds. Below you will find detailed information on common issues encountered during reaction workup and purification, along with recommended solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the workup of piperidine-containing reactions challenging?
A1: The primary challenge stems from the physicochemical properties of piperidine itself. It is a strong organic base with a pKa of its conjugate acid around 11.1-11.2.[1] It is also miscible with water and most organic solvents, which can complicate standard liquid-liquid extractions.[1] These properties mean that excess piperidine and basic piperidine-containing products can be difficult to separate from reaction mixtures, sometimes requiring specialized workup procedures.
Q2: What are the most common impurities found after a reaction involving piperidine?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Excess piperidine is a frequent impurity. Depending on the reaction, other starting materials may also remain.[2]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction can co-elute with the desired product during chromatography.[2]
-
Side-Reaction Products: Over-alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts.[3] In reactions with Michael acceptors (e.g., maleimides), aza-Michael addition can occur.[4]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which often results in a yellow discoloration.[2][5]
-
Residual Solvents and Water: Solvents from the reaction or aqueous workup steps are common impurities that need to be removed.[2]
Q3: I suspect my product is water-soluble. How does this affect the workup?
A3: If your piperidine-containing product is significantly soluble in the aqueous layer, you risk losing a substantial amount of material during standard extraction procedures.[6] To mitigate this, minimize the volume of aqueous washes or back-extract the aqueous layers with an organic solvent to recover the product. Salting out the aqueous layer by saturating it with a salt like NaCl can also decrease the solubility of your organic product and drive it into the organic phase.
Troubleshooting Guides
Issue 1: Removing Excess Piperidine from a Reaction Mixture
Q: How can I effectively remove unreacted piperidine after my reaction is complete?
A: The most common and effective method is an acid-base extraction. This technique leverages the basicity of piperidine to convert it into a water-soluble salt, which can then be easily washed away from a neutral organic product.
Table 1: Physicochemical Properties of Piperidine
| Property | Value | Reference |
| pKa (Conjugate Acid) | ~11.2 | |
| Boiling Point | 106 °C | [1][7] |
| Solubility | Miscible with water, alcohol, ether, chloroform | [1] |
Experimental Protocol 1: General Acid-Base Extraction to Remove Excess Piperidine
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[2]
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).
-
Extraction: Stopper the funnel, shake vigorously while periodically venting to release any pressure, and then allow the layers to separate.
-
Separation: Drain the aqueous layer, which now contains the piperidinium salt.
-
Repeat: Repeat the acidic wash one or two more times to ensure complete removal of piperidine.
-
Neutralization & Drying: Wash the organic layer with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified neutral product.[2]
Table 2: Troubleshooting Guide for Acid-Base Extraction
| Issue | Probable Cause | Recommended Solution |
| Emulsion Formation | High concentration of reagents; vigorous shaking; solvent choice (e.g., THF).[8] | Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Filter the entire mixture through a pad of Celite. |
| Product Lost During Workup | The desired product has some basicity and is being extracted into the acidic aqueous layer.[6] | Check the pH of the aqueous acid; use a weaker acid if possible (e.g., saturated NH₄Cl). Back-extract the combined acidic aqueous layers with fresh organic solvent. |
| Precipitate Forms at Interface | Formation of an insoluble salt.[8] | Add more water or organic solvent to dissolve the precipitate. If it persists, isolate the solid by filtration and analyze it separately. |
Issue 2: Purifying a Basic Piperidine-Containing Product
Q: My desired product contains a piperidine moiety, and the impurities are neutral or acidic. How do I purify my product?
A: This scenario is the reverse of the one above. Here, you will use an acid-base extraction to pull your basic product into the aqueous layer, leaving neutral impurities behind in the organic phase. You then basify the aqueous layer and re-extract your purified product back into an organic solvent.
Experimental Protocol 2: Purification of a Basic Piperidine Product via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Acidic Extraction: Transfer to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). Repeat 2-3 times. Combine the acidic aqueous extracts; this contains your protonated product. The organic layer containing neutral impurities can be discarded.[2]
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is greater than 10.[2]
-
Re-extraction: Extract the now deprotonated (neutral) product from the basic aqueous solution back into an organic solvent (e.g., dichloromethane), performing several extractions to maximize recovery.[2]
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]
Issue 3: Purification by Column Chromatography
Q: My product is an oil and acid-base extraction is not giving sufficient purity. How should I approach column chromatography for a basic, piperidine-containing compound?
A: Flash column chromatography is a powerful purification technique, but basic compounds like piperidine derivatives can exhibit poor peak shape (tailing or streaking) on standard silica gel due to interactions with acidic silanol groups. This can be overcome by adding a basic modifier to the eluent.
Experimental Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Eluent Modification: To prevent peak tailing, add a small amount of a basic modifier to your chosen eluent system. Typically, 0.5-2% triethylamine (Et₃N) is used.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (containing the basic modifier) and carefully pack the column.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This often gives better separation than loading the sample as a concentrated solution (wet loading).
-
Elution: Run the column, starting with the initial eluent. The polarity can be gradually increased (gradient elution) to elute the product.[9] Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
Table 3: Troubleshooting Guide for Flash Column Chromatography of Piperidine Compounds
| Issue | Probable Cause | Recommended Solution |
| Product Streaks/Tails on TLC/Column | The basic piperidine moiety is interacting strongly with acidic sites on the silica gel. | Add a basic modifier like triethylamine (0.5-2%) or ammonia (e.g., use a pre-saturated 7N NH₃ in methanol solution as part of the polar eluent) to the eluent system. |
| Poor Separation from a Similar Polarity Impurity | The chosen eluent system is not optimal. | Experiment with different solvent systems. For example, switch from ethyl acetate to diethyl ether or a mixture containing dichloromethane or methanol. |
| Product Won't Elute from the Column | The product is too polar for the chosen eluent system. The product may be irreversibly bound to the silica. | Gradually increase the eluent polarity (e.g., add methanol). If the product is still retained, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). |
Issue 4: Common Side Reactions and Their Management
Q: My reaction produced several unexpected products. What are some common side reactions involving piperidine?
A: Piperidine's nature as a strong, unhindered secondary amine makes it susceptible to certain side reactions, particularly over-alkylation and conjugate addition.
Table 4: Troubleshooting Guide for Piperidine Side Reactions
| Issue | Side Reaction | Recommended Solution | Reference |
| Formation of Quaternary Ammonium Salt | Over-alkylation: The N-alkylated piperidine product is still nucleophilic and reacts with another equivalent of the alkylating agent. | Use the alkylating agent as the limiting reagent. Add the alkylating agent slowly to a solution of excess piperidine. Use a bulky base to deprotonate a piperidine precursor if applicable. | [3] |
| Failure to Conjugate to a Thiol; Mass increase of ~85 Da | Aza-Michael Addition: Piperidine acts as a nucleophile and adds to an electron-deficient double bond, such as in a maleimide linker. | If possible, modify the synthetic strategy to introduce the maleimide group after any steps involving piperidine. | [4] |
| Incomplete Fmoc Deprotection in SPPS | Steric Hindrance/Poor Solvation: Bulky groups (like PEG chains) near the Fmoc group can hinder piperidine's access. | Increase deprotection time. Use a stronger base cocktail, such as adding DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution. | [4][10] |
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid vs other boronic acids
A Comparative Guide to 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic Acid for Researchers and Drug Development Professionals
Introduction
Boronic acids are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The diverse array of commercially available boronic acids, each with unique electronic and steric properties, allows for the fine-tuning of reaction conditions and the synthesis of novel molecular scaffolds.
This guide provides a comparative overview of this compound against other commonly used boronic acids. While direct, head-to-head comparative performance data for this specific molecule is not extensively available in published literature, this guide will infer its reactivity and utility based on the well-understood effects of its structural components. We will delve into its physicochemical properties, provide a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and explore its potential relevance in drug discovery by examining pertinent signaling pathways.
Structural Features and Inferred Reactivity
The structure of this compound incorporates three key features that influence its reactivity:
-
The Boronic Acid Group (-B(OH)₂): This is the reactive functional group that participates in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
The Phenyl Ring: This aromatic core provides a rigid scaffold for the attachment of various functional groups.
-
The 2-Methyl Group: This is an electron-donating group (EDG) that can have a modest activating effect on the phenyl ring, potentially influencing the rate of transmetalation. Sterically, its position ortho to the boronic acid may have a minor influence on the approach of the palladium catalyst.
-
The 4-(piperidin-1-ylsulfonyl) Group: This is a strong electron-withdrawing group (EWG). Electron-withdrawing groups are known to increase the Lewis acidity of the boronic acid, which can affect the equilibrium of the transmetalation step.
The presence of a strong EWG like the sulfonyl group is expected to lower the pKa of the boronic acid, potentially enhancing its affinity for binding in certain biological assays or influencing its reactivity in cross-coupling reactions.
Comparative Physicochemical Properties
To contextualize the properties of this compound, the following table compares its key physicochemical parameters with two other common boronic acids: the parent phenylboronic acid and 4-methoxyphenylboronic acid, which features an electron-donating group.
| Property | This compound | Phenylboronic acid | 4-Methoxyphenylboronic acid |
| CAS Number | 1217501-52-4 | 98-80-6[1] | 5720-07-0 |
| Molecular Formula | C₁₂H₁₈BNO₄S | C₆H₇BO₂[2] | C₇H₉BO₃[3] |
| Molecular Weight | 283.15 g/mol | 121.93 g/mol [1][4] | 151.96 g/mol [3] |
| Appearance | White to off-white solid | White to yellow powder[1][4] | White to light beige crystalline powder[3] |
| Melting Point | 132-136 °C | 216-219 °C[5] | 204-206 °C[3] |
| Solubility | Soluble in polar organic solvents | Soluble in water (10 g/L at 20°C), ether, and methanol[5][6] | Soluble in dimethyl sulfoxide and methanol[3] |
| pKa | Estimated to be lower than phenylboronic acid due to the EWG | 8.83[1] | 8.96 (Predicted)[3] |
Note: Some properties for this compound are based on supplier data and may not be experimentally verified in peer-reviewed literature.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid. This protocol can be adapted for use with this compound.
Reaction:
Aryl-X + this compound → Aryl-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenyl)
(where X = Br, I)
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or another suitable base
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Biological Relevance: PI3K/Akt Signaling Pathway
The piperidine moiety is a common scaffold in many biologically active compounds, including inhibitors of various signaling pathways implicated in cancer.[7][8] One such critical pathway is the PI3K/Akt pathway, which regulates cell growth, proliferation, and survival.[7][9] Molecules synthesized using this compound could potentially be explored as modulators of this pathway.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for novel therapeutics.
Conclusion
This compound is a valuable building block for organic synthesis, offering a unique combination of steric and electronic properties. The presence of both an electron-donating methyl group and a potent electron-withdrawing piperidinylsulfonyl group on the phenyl ring suggests a nuanced reactivity profile that could be advantageous in specific synthetic contexts. While direct comparative performance data remains to be extensively documented, its structural features make it an attractive candidate for the synthesis of novel compounds, particularly in the realm of drug discovery where the piperidine and sulfonyl motifs are prevalent in bioactive molecules. The provided experimental protocol serves as a robust starting point for its application in Suzuki-Miyaura cross-coupling reactions, and the exploration of its derivatives as modulators of key signaling pathways like PI3K/Akt warrants further investigation.
References
- 1. alignchemical.com [alignchemical.com]
- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. grokipedia.com [grokipedia.com]
- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Comparative Guide to Catalysts for Suzuki Coupling with 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl scaffolds prevalent in many pharmaceutical agents. The choice of catalyst is paramount for achieving high efficiency and yield, especially when dealing with sterically hindered or electronically complex substrates such as 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of this specific boronic acid and structurally related analogues, supported by experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The steric hindrance introduced by the ortho-methyl group and the electronic nature of the 4-(piperidin-1-ylsulfonyl) substituent on the phenylboronic acid present unique challenges for the Suzuki-Miyaura coupling. The selection of an appropriate palladium catalyst and ligand system is critical to overcome these challenges and achieve high yields. While direct comparative studies on this compound are limited, data from reactions with structurally similar substrates, such as other ortho-substituted and sulfonyl-containing arylboronic acids, provide valuable insights into expected catalyst performance.
The following table summarizes the performance of several palladium-based catalyst systems in Suzuki-Miyaura coupling reactions with relevant substrates. This data, compiled from various sources, should serve as a strong indicator for catalyst selection for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Aryl Halide Partner | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Aryl Chloride | RT | 2-18 | 85-95 | [1][2] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | Aryl Bromide | 100 | 15-20 | ~80 | [3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Aryl Bromide | 80 | 18 | ~65 | [4] |
| Na₂PdCl₄ / sSPhos | sSPhos | K₂CO₃ | Acetonitrile/H₂O | Aryl Iodide | 37 | - | 86-94 | [5] |
| Pd(OAc)₂ / PCy₃ | PCy₃ | K₃PO₄ | Toluene | Aryl Bromide | 110 | 24 | Low Yield | [2] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates, and therefore should be used as a qualitative guide for catalyst selection. Optimization for the specific coupling of this compound is recommended. Buchwald-type ligands such as SPhos and XPhos generally demonstrate superior performance for sterically hindered substrates.[1][3]
Experimental Protocols
Detailed methodologies for the most effective catalyst systems are provided below. These protocols can be adapted for the Suzuki-Miyaura coupling of this compound.
Protocol 1: General Procedure using Pd(OAc)₂ / SPhos
This protocol is adapted from methodologies known to be effective for sterically hindered aryl chlorides.[1][2]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using Pd₂(dba)₃ / XPhos
This protocol is based on conditions found to be effective for challenging Suzuki-Miyaura couplings.[3]
Materials:
-
This compound (2.0 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, charge a dry reaction vessel with Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add the aryl halide and this compound.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique.
-
After the reaction is complete, cool to room temperature, and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction and a logic diagram for selecting the appropriate reaction conditions.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Coupling Products by NMR and LC-MS
The successful synthesis of novel chemical entities through coupling reactions is a cornerstone of modern drug discovery and development. However, the unambiguous characterization of the resulting products is equally crucial to ensure their identity, purity, and suitability for further use. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) stand out as two of the most powerful and widely used methods. This guide provides an objective comparison of NMR and LC-MS for the characterization of coupling products, complete with experimental protocols and data presentation to aid researchers in making informed decisions for their analytical workflows.
NMR vs. LC-MS: A Head-to-Head Comparison
Both NMR and LC-MS provide valuable, yet distinct, information about a sample. While NMR excels at providing detailed structural elucidation, LC-MS offers superior sensitivity for detecting and identifying compounds.[1][2] The choice between the two, or the decision to use them in a complementary fashion, depends on the specific analytical question at hand.
| Feature | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sensitivity | Low (requires 5-25 mg of sample)[3] | High (sub-microgram quantities)[3] |
| Resolution | High for structural details | High for separating mixtures |
| Structural Information | Provides detailed connectivity and stereochemistry[4] | Provides molecular weight and fragmentation patterns[4] |
| Quantitative Analysis | Inherently quantitative without the need for standards[1][5] | Requires reference standards for accurate quantification |
| Sample Requirements | Soluble in deuterated solvents[3] | Compatible with a wide range of volatile and non-volatile compounds |
| Analysis Time | Several hours to a day per sample[3] | Minutes to an hour per sample[3] |
| Destructive? | No | Yes |
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structure elucidation.[4] Techniques like 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) can definitively confirm the formation of the desired carbon-carbon bond in a coupling reaction.[3] On the other hand, LC-MS is exceptionally sensitive, making it ideal for detecting trace impurities and byproducts.[4] It provides the molecular weight of the product, which is a crucial piece of information for confirming its identity.[4]
Experimental Protocols
This protocol outlines the steps for analyzing a hypothetical Suzuki coupling product, 4-methoxybiphenyl.
-
Sample Preparation:
-
NMR Data Acquisition:
-
Choose an appropriate NMR spectrometer (e.g., 400 MHz or higher for better resolution).[6]
-
Acquire a 1D ¹H NMR spectrum to assess the overall proton environment and purity.
-
Acquire a 1D ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
If the 1D spectra are complex or show overlapping signals, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).[3]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the 4-methoxybiphenyl structure.[4]
-
Pay close attention to the signals in the aromatic region to confirm the formation of the new biaryl C-C bond.
-
This protocol describes the analysis of the same 4-methoxybiphenyl product using LC-MS.
-
Sample Preparation:
-
Prepare a stock solution of the coupling product at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to prepare a working solution at a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Data Acquisition:
-
Inject a small volume (e.g., 1-5 µL) of the sample into the LC-MS system.
-
Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution method with solvents like water and acetonitrile containing a small amount of formic acid.[7]
-
The mass spectrometer can be operated in either positive or negative ion mode, depending on the analyte's properties.
-
Acquire full scan mass spectra to determine the molecular weight of the eluting compounds.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.
-
-
Data Analysis:
-
Analyze the chromatogram to determine the retention time of the main product and any impurities.
-
Examine the mass spectrum corresponding to the main peak to confirm the molecular weight of 4-methoxybiphenyl.
-
If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the structure.
-
Data Presentation: A Comparative Summary
The following table summarizes the type of quantitative data that would be obtained from the NMR and LC-MS analysis of a hypothetical 4-methoxybiphenyl sample.
| Parameter | NMR Data | LC-MS Data |
| Identity Confirmation | ¹H and ¹³C chemical shifts, coupling constants, 2D correlations confirming connectivity | Molecular ion peak (m/z), fragmentation pattern |
| Purity Assessment | Integration of ¹H signals of the product vs. impurities | Peak area percentage of the product in the chromatogram |
| Quantification | Absolute quantification using an internal standard (qNMR) | Relative quantification based on peak area; absolute quantification requires a calibration curve |
| Limit of Detection | ~µg-mg range | ~pg-ng range |
Visualizing the Workflow and Decision-Making Process
Caption: Workflow for the characterization of coupling products.
Caption: Decision matrix for analytical technique selection.
Conclusion: A Synergistic Approach
For researchers, scientists, and drug development professionals, a synergistic approach that leverages the strengths of both techniques is often the most robust strategy.[1] A typical workflow might involve an initial, rapid LC-MS screen to assess the reaction outcome and purity, followed by a more detailed NMR analysis for complete structural elucidation of the purified product. By understanding the capabilities and limitations of each technique, researchers can design an efficient and effective analytical workflow to confidently characterize their coupling products.
References
A Comparative Guide to Alternatives for 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the construction of complex biaryl scaffolds integral to drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of the boronic acid reagent is a critical parameter that dictates the efficiency, scope, and overall success of this transformation. This guide provides an objective comparison of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid and its commercially available alternatives, supported by representative experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The presence of the electron-withdrawing sulfonyl group and the substituted piperidine moiety in these reagents can influence their reactivity and solubility. Understanding the performance of various analogs is key to developing robust and efficient synthetic routes.
Performance Comparison of Phenylboronic Acid Reagents
The following table summarizes the structures of this compound and its alternatives. While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, the table provides a qualitative overview of their potential applicability in Suzuki-Miyaura coupling reactions based on the general principles of electronic and steric effects. The electron-withdrawing nature of the sulfonyl group generally requires more active catalyst systems for efficient coupling.
| Reagent Name | Structure | Key Features |
| This compound | ![]() | The parent compound. The methyl group provides some steric hindrance and can influence the electronic properties of the phenyl ring. |
| 4-(Piperidin-1-ylsulfonyl)phenylboronic acid | ![]() | Lacks the ortho-methyl group, potentially leading to slightly different reactivity due to reduced steric hindrance. |
| 4-(Morpholinosulfonyl)phenylboronic acid | ![]() | The morpholine moiety offers different solubility characteristics compared to piperidine and may influence the electronic nature of the sulfonyl group. |
| 4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid | ![]() | The five-membered pyrrolidine ring may impart slightly different steric and electronic effects compared to the six-membered piperidine. |
| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | ![]() | A simpler acyclic sulfonamide analog, which could offer different solubility and reactivity profiles. |
| 2-Fluoro-4-(piperidin-1-ylsulfonyl)phenylboronic acid | ![]() | The ortho-fluoro substituent is a strong electron-withdrawing group, which can significantly impact the reactivity of the boronic acid. |
Experimental Protocols
The following are generalized yet detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions involving sulfonyl-substituted phenylboronic acids. These protocols are based on established methodologies for similar substrates and should be optimized for specific reaction partners.
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction screening and optimization.
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Sulfonyl-substituted Phenylboronic Acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
-
Microwave vial (10 mL) with a stir bar
Procedure:
-
To a 10 mL microwave vial, add the aryl halide, the sulfonyl-substituted phenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is suitable for larger-scale synthesis.
Materials:
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
Sulfonyl-substituted Phenylboronic Acid (1.5 mmol)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 10:1 v/v, 11 mL)
-
Round-bottom flask with a condenser and stir bar
Procedure:
-
To a round-bottom flask, add the aryl halide, the sulfonyl-substituted phenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The reactivity of the phenylboronic acid component is a critical factor influencing the efficiency of this palladium-catalyzed reaction. This guide provides an objective comparison of the performance of substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization and catalyst selection.
The electronic nature of the substituents on the phenylboronic acid ring plays a significant role in the overall reaction kinetics and yield. Generally, electron-donating groups (EDGs) tend to accelerate the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can have a more varied impact, sometimes resulting in slower reactions or requiring more optimized conditions to achieve comparable efficiency.
Comparative Reactivity: A Data-Driven Overview
The following table summarizes experimental data on the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and aryl halides. This quantitative data provides a clear comparison of how different electronic and steric factors influence the reaction outcome.
| Phenylboronic Acid Substituent | Substituent Type | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methoxy | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Methyl | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| Unsubstituted | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 |
| 4-Fluoro | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 |
| 4-Trifluoromethyl | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 |
| 2-Methyl | Electron-Donating (Sterically Hindered) | 4-Bromoacetophenone | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 80 |
| 2-Chloro | Electron-Withdrawing (Sterically Hindered) | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 93[1] |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates used.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituted phenylboronic acid primarily influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The degassed solvent mixture is then added to the flask via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[2]
Microwave-Assisted Suzuki-Miyaura Coupling:
For accelerated reaction times, microwave irradiation can be employed.
Procedure:
-
In a microwave-safe reaction vessel, combine the aryl halide (1 equiv.), boronic acid (1.5 equiv.), a suitable palladium catalyst such as PdCl₂(dppf) (0.1 equiv.), and a base like 2 M K₂CO₃ (10 equiv.) in a solvent such as N,N-dimethylacetamide (DMA).[2]
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction is irradiated at a set temperature (e.g., 150 °C) for a short duration (e.g., 20 minutes).[2]
-
After cooling, the mixture is filtered and the product is purified by column chromatography.[2]
This guide provides a foundational understanding of the factors influencing the reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. By leveraging the provided data and protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Yield Analysis of Suzuki Coupling Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and other carbon-carbon bond-containing molecules.[1][2][3][4] The reaction's tolerance of a wide range of functional groups and its typically mild conditions have cemented its place in the synthetic chemist's toolbox.[1][5] However, the success and efficiency of a Suzuki coupling are highly dependent on the chosen protocol, with variations in catalysts, ligands, bases, and solvents significantly impacting the reaction yield.[6][7] This guide provides a comparative analysis of different Suzuki coupling protocols, supported by experimental data, to aid in the selection of optimal conditions for your specific synthetic needs.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1] The cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst.[1][4] The choice of reaction components can influence the rate and efficiency of each of these steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Comparative Performance of Different Protocols
The yield of a Suzuki coupling reaction is influenced by a multitude of factors. The following tables summarize experimental data showcasing the impact of different catalysts, ligands, and bases on the reaction outcome.
Table 1: Influence of Catalyst and Ligand on Yield
The choice of palladium source and the accompanying ligand is critical for the success of the reaction, especially with challenging substrates like aryl chlorides.
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 85 | [1] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | [3] |
| 1-Bromo-4-fluorobenzene | Phenylboronic Acid | PdCl₂(dppf) | - | Na₂CO₃ | Dioxane | 85 | 4 | 86 | [8] |
| 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 16 | 95 | [3] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 24 | 91 | [1] |
Table 2: Effect of Different Bases on Yield
The base plays a crucial role in the transmetalation step by activating the boronic acid.[9] The choice of base can significantly affect the reaction rate and yield.[9][10]
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 12 | 85 | [9] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [9] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 100 | 12 | 92 | [9] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | NaOH | Toluene | 100 | 12 | 70 | [10] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 100 | 12 | 45 | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental for successful synthesis. Below are representative protocols for Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide
This protocol is a standard procedure for the coupling of an aryl bromide with a boronic acid using a common palladium catalyst and base.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the aryl bromide, boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protocol for Challenging Suzuki Coupling of an Aryl Chloride
The coupling of aryl chlorides often requires more active catalysts and stronger bases due to the lower reactivity of the C-Cl bond.[1]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, combine the aryl chloride, boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a reaction vessel.
-
Add toluene to the vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Logical Workflow for Protocol Selection
Choosing the appropriate Suzuki coupling protocol is a critical step in ensuring a high-yielding and efficient reaction. The following diagram illustrates a logical workflow for selecting a suitable protocol based on the reactivity of the coupling partners.
Figure 2: Decision workflow for selecting a Suzuki coupling protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic characteristics of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid and its derivatives. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from analogous structures, namely 2-methylphenylboronic acid and various aryl piperidin-1-ylsulfonamides, to provide a reliable reference for spectroscopic identification and characterization.
Introduction
This compound is a multifaceted organic compound featuring a boronic acid moiety, a sulfonamide linker, and a piperidine ring. Boronic acids are pivotal in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents, and the piperidine ring is a common scaffold in medicinal chemistry. The combination of these functional groups suggests potential applications in drug discovery and materials science. A thorough spectroscopic analysis is crucial for the unambiguous identification, purity assessment, and structural elucidation of novel derivatives.
This guide summarizes the expected data from key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound derivatives based on the analysis of structurally related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| B(OH)₂ | 7.5 - 8.5 | Broad singlet | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| Aromatic H (ortho to -CH₃) | 7.8 - 8.0 | Doublet | |
| Aromatic H (ortho to -SO₂-) | 7.6 - 7.8 | Doublet | |
| Aromatic H (meta to both) | 7.3 - 7.5 | Doublet of doublets | |
| Piperidine α-CH₂ | 3.0 - 3.4 | Triplet or Multiplet | Protons adjacent to the nitrogen atom of the sulfonamide. |
| Aromatic -CH₃ | 2.4 - 2.6 | Singlet | |
| Piperidine β, γ-CH₂ | 1.4 - 1.8 | Multiplet |
Table 1: Predicted ¹H NMR Chemical Shifts.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C-B | 130 - 135 | The carbon atom attached to the boron is often broad and may be difficult to observe. |
| Aromatic C-SO₂ | 140 - 145 | |
| Aromatic C-CH₃ | 138 - 142 | |
| Aromatic CH | 125 - 135 | |
| Piperidine α-C | 45 - 50 | |
| Aromatic -CH₃ | 20 - 25 | |
| Piperidine β, γ-C | 22 - 28 |
Table 2: Predicted ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 | Broad, Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium to Strong |
| S=O (Sulfonamide) | Asymmetric Stretching | 1315 - 1350 | Strong |
| S=O (Sulfonamide) | Symmetric Stretching | 1145 - 1190 | Strong |
| B-O (Boronic Acid) | Stretching | 1300 - 1400 | Strong |
| S-N (Sulfonamide) | Stretching | 900 - 930 | Medium |
Table 3: Predicted Characteristic IR Absorption Bands. [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features. For sulfonamides, a common fragmentation pathway involves the elimination of sulfur dioxide (SO₂).[2]
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | Calculated Molecular Weight + 1 |
| [M-H]⁻ | Deprotonated molecule | Calculated Molecular Weight - 1 |
| [M+H - SO₂]⁺ | Loss of sulfur dioxide from the protonated molecule | [M+H]⁺ - 64 |
Table 4: Predicted Mass Spectrometry Fragments.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for boronic acids and sulfonamides due to their polarity.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover a range of 0-14 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. A spectral width of 0-200 ppm is typically sufficient.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[1] A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like the target compound.[2]
-
Data Acquisition:
-
Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the compound. The scan range should be set to include the expected molecular ion.
-
Tandem MS (MS/MS): To obtain structural information, perform a product ion scan on the precursor molecular ion ([M+H]⁺ or [M-H]⁻). This will induce fragmentation and provide a characteristic fragmentation pattern.
-
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel this compound derivative.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Methyl-4-(piperidin-1-ylsulfonyl)phenylboronic acid, ensuring the protection of personnel and compliance with standard laboratory practices.
Immediate Safety and Hazard Information
Hazard Summary of Related Boronic Acid Compounds
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and ensure that the chemical waste is handled in accordance with general laboratory waste disposal guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Labeled hazardous waste container (for solid waste).
-
Labeled hazardous waste container (for liquid waste, if applicable).
-
Sealable bags for contaminated PPE.
-
pH paper (if neutralization is required for liquid waste).
Procedure:
-
Personnel Protection: Before beginning the disposal process, ensure you are wearing all required PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
-
Solid Waste Disposal: a. Carefully sweep any solid this compound into a designated, labeled hazardous waste container. b. Avoid generating dust during this process. c. If the compound is on a contaminated surface (e.g., weighing paper), place the entire item into the solid hazardous waste container.
-
Liquid Waste Disposal (if in solution): a. If the compound is in a solvent, transfer the solution to a labeled hazardous liquid waste container. b. Do not mix incompatible waste streams. The specific solvent will determine the appropriate liquid waste container.
-
Decontamination of Glassware and Equipment: a. Rinse any contaminated glassware and equipment with an appropriate solvent (e.g., acetone or ethanol) in the chemical fume hood. b. Collect the rinse solvent as hazardous liquid waste. c. After the initial rinse, wash the glassware with soap and water.
-
Disposal of Contaminated PPE: a. Carefully remove gloves and any other contaminated disposable PPE and place them in a sealed bag. b. Dispose of the sealed bag in the solid hazardous waste container.
-
Waste Storage and Collection: a. Ensure all hazardous waste containers are securely sealed and properly labeled with the chemical name and hazard information. b. Store the waste containers in a designated, well-ventilated waste collection area, away from incompatible materials. c. Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any of this chemical or its solutions down the drain.[1]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow Diagram
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






